5-Bromo-6-chloropyrazin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-4(6)8-2(9)1-7-3/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUORWCDWYCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913282-74-3 | |
| Record name | 5-bromo-6-chloropyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-6-chloropyrazin-2-ol: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 5-Bromo-6-chloropyrazin-2-ol. As a senior application scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical application and chemical rationale behind the use of this versatile heterocyclic compound in medicinal chemistry.
Introduction: The Strategic Importance of Halogenated Pyrazines
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with pyrazine derivatives being of particular interest due to their prevalence in biologically active molecules. This compound is a strategically important building block, offering multiple reaction sites for chemical modification. Its unique arrangement of a hydroxyl group and two different halogen atoms on an electron-deficient pyrazine ring allows for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The pyrazine core itself is a key pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents[1].
Chemical Structure and Physicochemical Properties
The structure of this compound features a pyrazine ring substituted with a bromine atom at position 5, a chlorine atom at position 6, and a hydroxyl group at position 2. This compound exists in tautomeric equilibrium with its keto form, 5-bromo-6-chloro-1H-pyrazin-2-one[2]. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring, coupled with the inductive effects of the halogen and oxygen substituents, significantly influences the molecule's reactivity.
Structural Information
-
IUPAC Name: this compound
-
CAS Number: 913282-74-3[3]
-
Canonical SMILES: C1=NC(=C(NC1=O)Cl)Br[2]
-
InChI Key: DETUORWCDWYCHL-UHFFFAOYSA-N[2]
Physicochemical Data
While experimentally determined physicochemical data for this compound is not extensively reported in the literature, data for the closely related compound 5-bromo-2-chloropyrazine provides some context, with a reported boiling point of 208.1 °C and a density of 1.86 g/cm³[5]. It is important to note that the presence of the hydroxyl group in the target molecule will significantly alter its properties, likely increasing its melting point and affecting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂O | [2][3][4] |
| Molecular Weight | 209.43 g/mol | [3][4] |
| Physical State | Reported as a pale beige solid. | [3] |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Solubility | Not available in cited literature. | |
| Predicted XlogP | 1.0 | [3] |
Spectroscopic Characterization
-
¹H NMR: A single proton signal would be expected for the hydrogen atom on the pyrazine ring. The chemical shift of this proton would be influenced by the surrounding electronegative atoms.
-
¹³C NMR: Four distinct carbon signals corresponding to the carbons of the pyrazine ring would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazinone tautomer, the C=O stretch of the pyrazinone tautomer, and C-N and C-X (C-Br, C-Cl) bond vibrations.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Predicted m/z values for various adducts have been calculated, for instance, [M+H]⁺ at 208.91118 and [M-H]⁻ at 206.89662[3].
For the related compound, 5-Bromo-6-chloropyrazin-2-amine, HNMR and LCMS data are available from commercial suppliers, which can serve as a useful reference[6][7].
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), while the carbon-halogen bonds provide handles for palladium-catalyzed cross-coupling reactions.
Chemical Reactivity Workflow
Caption: Reactivity pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl[8][9]. This differential reactivity can be exploited to selectively react at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds.
Plausible Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard methods for Suzuki-Miyaura reactions with similar halogenated heterocycles[8][9].
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient pyrazine ring is activated towards nucleophilic attack. The chlorine atom, being more electronegative and at a position flanked by two nitrogen atoms, can be a target for nucleophilic displacement, particularly under forcing conditions or after the more reactive C-Br bond has been functionalized. Recent studies suggest that many SₙAr reactions on heterocycles may proceed through a concerted mechanism rather than the traditionally taught two-step addition-elimination pathway[10].
Application in Drug Discovery: A Scaffold for SHP2 Inhibitors
A significant application of pyrazine derivatives, including those accessible from this compound, is in the development of inhibitors for the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a key signaling protein, and its hyperactivity is implicated in various cancers and developmental disorders[11]. Allosteric inhibitors that bind to and stabilize the auto-inhibited conformation of SHP2 have emerged as a promising therapeutic strategy[11][12].
Numerous studies have reported the design, synthesis, and biological evaluation of pyrazine-based SHP2 inhibitors[11][12][13]. These inhibitors often feature a substituted pyrazine core that makes crucial interactions within the allosteric binding pocket of the SHP2 protein[2][14]. This compound serves as an ideal starting material for the synthesis of such compounds, where the bromine and chlorine atoms can be sequentially replaced to introduce the necessary pharmacophoric elements for potent and selective SHP2 inhibition.
Illustrative Synthetic Pathway to a Pyrazine-Based Core
Caption: A general synthetic route to SHP2 inhibitor cores.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[3][12]. The signal word for this chemical is "Warning"[3][12].
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors. If dust formation is likely, use a particle respirator[12].
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place[3][6].
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its key attributes, including the presence of multiple, differentially reactive sites on an electron-deficient heterocyclic core, make it an invaluable tool for the construction of complex molecules. The demonstrated utility of the pyrazine scaffold in the development of potent and selective SHP2 inhibitors highlights the importance of intermediates like this compound in the ongoing quest for novel therapeutics. While detailed experimental data for this specific compound remains somewhat scarce, its chemical logic and reactivity can be confidently inferred from related structures, providing a solid foundation for its application in research and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. PubChemLite - this compound (C4H2BrClN2O) [pubchemlite.lcsb.uni.lu]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-BROMO-6-CHLOROPYRAZIN-2-AMINE(173253-42-4) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 5-Bromo-6-chloropyrazin-2-ol from pyrazine derivatives
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloropyrazin-2-ol from Pyrazine Derivatives
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a key heterocyclic intermediate in the development of novel therapeutic agents. A detailed, step-by-step methodology is presented, grounded in established principles of heterocyclic chemistry and supported by analogous transformations reported in the scientific literature. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles. The guide includes detailed experimental protocols, mechanistic insights, and visual aids to facilitate a thorough understanding of the synthetic strategy.
Introduction: The Significance of Substituted Pyrazinones
Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules of pharmaceutical importance.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug discovery. Specifically, halogenated pyrazinones, such as the target molecule this compound, are versatile intermediates. The presence of multiple, differentially reactive halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries for biological screening.[2] The pyrazin-2-ol tautomer, a pyrazinone, is an essential pharmacophore in its own right, contributing to the biological activity of many compounds.
This guide outlines a robust and logical synthetic approach to this compound, starting from the readily available precursor, 6-chloropyrazin-2-ol. The proposed pathway involves a regioselective bromination, a transformation that leverages the directing effects of the existing substituents on the pyrazinone ring.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be logically approached from pyrazin-2-ol through a sequential halogenation strategy. However, to ensure regiochemical control, a more reliable route commences with a pre-functionalized starting material, 6-chloropyrazin-2-ol. The electron-donating nature of the hydroxyl group (in its enol form) and the ring nitrogen atoms activate the pyrazine ring towards electrophilic substitution. The hydroxyl group, being an ortho, para-director, will primarily direct incoming electrophiles to the 3- and 5-positions. With the 6-position already occupied by a chlorine atom, the 5-position becomes the most sterically accessible and electronically favorable site for bromination.
The proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols and Mechanistic Considerations
This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Synthesis of 6-Chloropyrazin-2-ol (Intermediate)
While 6-chloropyrazin-2-ol is commercially available, its synthesis from pyrazin-2-ol is a foundational step. The chlorination of pyrazin-2-ol can be achieved using various chlorinating agents. N-chlorosuccinimide (NCS) is a mild and effective choice for this transformation.
Protocol for the Synthesis of 6-Chloropyrazin-2-ol:
-
Reaction Setup: To a solution of pyrazin-2-ol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-chlorosuccinimide (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 6-chloropyrazin-2-ol.
Causality of Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild nature, which helps to prevent over-halogenation and decomposition of the starting material.
-
Solvent: Acetonitrile or dichloromethane are suitable solvents as they are relatively inert and can dissolve both the starting material and the reagent.
Synthesis of this compound (Target Molecule)
The key step in this synthesis is the regioselective bromination of 6-chloropyrazin-2-ol. N-Bromosuccinimide (NBS) is a well-suited reagent for this purpose.
Caption: Reaction scheme for the bromination of 6-chloropyrazin-2-ol.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 6-chloropyrazin-2-ol (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Trustworthiness and Self-Validation:
-
The progress of the reaction should be carefully monitored by TLC to avoid the formation of potential di-brominated byproducts.
-
The final product should be characterized thoroughly by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and its purity assessed by HPLC. The expected molecular formula for this compound is C₄H₂BrClN₂O.[3]
Mechanistic Insights:
The bromination of 6-chloropyrazin-2-ol with NBS proceeds via an electrophilic aromatic substitution mechanism. The pyrazinone ring, activated by the hydroxyl group, acts as a nucleophile, attacking the electrophilic bromine of NBS. The regioselectivity for the 5-position is governed by the strong ortho-directing effect of the hydroxyl group and the steric hindrance at the 3-position due to the adjacent nitrogen and chlorine atoms.
Data Presentation
The following table summarizes the key reactants and expected product characteristics for the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Expected Yield |
| 6-Chloropyrazin-2-ol | C₄H₃ClN₂O | 130.53 | Starting Material | - |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent | - |
| This compound | C₄H₂BrClN₂O | 209.43 | Product | 70-85% |
Conclusion
This technical guide presents a well-reasoned and detailed synthetic route for the preparation of this compound. By employing a sequential halogenation strategy, starting with 6-chloropyrazin-2-ol, the synthesis is designed to be regioselective and high-yielding. The provided protocols are based on established chemical principles and analogous transformations, offering a reliable starting point for laboratory-scale synthesis. The successful synthesis of this versatile intermediate will undoubtedly facilitate the development of novel pyrazine-based compounds with potential therapeutic applications.
References
Spectroscopic Blueprint of 5-Bromo-6-chloropyrazin-2-ol: A Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-6-chloropyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and comparative analysis with structurally analogous compounds to elucidate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Standardized protocols for experimental data acquisition are also detailed to facilitate future empirical studies. This guide is intended for researchers, scientists, and drug development professionals requiring a foundational understanding of this molecule's structural and electronic properties.
Introduction: The Structural Context
This compound is a halogenated pyrazinone derivative. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in pharmacologically active molecules. The substituents on this particular compound—a bromine atom, a chlorine atom, and a hydroxyl group—are expected to significantly influence its electronic distribution and, consequently, its spectroscopic behavior.
A critical consideration for this molecule is the potential for keto-enol tautomerism, a common phenomenon in hydroxypyridines and related heterocycles.[1][2][3] The equilibrium between the this compound (enol) form and the 5-Bromo-6-chloro-1H-pyrazin-2-one (keto) form can be influenced by solvent polarity and solid-state packing effects. Spectroscopic analysis is paramount in determining the predominant tautomeric form under specific conditions. For the purpose of this guide, the more stable keto tautomer, 5-Bromo-6-chloro-1H-pyrazin-2-one, will be considered the primary form for spectroscopic prediction, which is generally favored in similar heterocyclic systems.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the substitution pattern of this compound, the NMR spectra are predicted to be relatively simple, providing clear, interpretable signals.
Predicted ¹H NMR Spectrum
The pyrazinone ring of this compound contains a single proton attached to a carbon atom (C3), and another proton on a nitrogen atom (N1) in the keto form.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-6-chloropyrazin-2-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H3 | 7.0 - 7.5 | Singlet (s) | 1H | This proton is on a C=C double bond within the heterocyclic ring. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atom and the deshielding effects of the carbonyl group. |
| N1-H | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The N-H proton of the amide-like functionality is expected to be significantly deshielded and may exhibit broadening due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange. |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrazinone ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-6-chloropyrazin-2-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 155 - 160 | The carbonyl carbon (C=O) is highly deshielded and will appear furthest downfield. |
| C3 | 125 - 130 | This carbon is bonded to a proton and is part of a C=C double bond. |
| C5 | 115 - 120 | This carbon is attached to the bromine atom. The "heavy atom effect" of bromine can influence its chemical shift. |
| C6 | 140 - 145 | This carbon is attached to the chlorine atom, which is highly electronegative, leading to a downfield shift. |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and concentration.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality NMR data.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons like N-H.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Spectral Width: 12-15 ppm
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 45°
-
Spectral Width: 200-220 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 5-Bromo-6-chloropyrazin-2-one is predicted to exhibit several key absorption bands.
Table 3: Predicted Major IR Absorption Bands for 5-Bromo-6-chloropyrazin-2-one
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3100 - 3300 | N-H Stretch | Medium | Characteristic of the N-H bond in the amide-like pyrazinone ring. This band may be broad. |
| 3000 - 3100 | Aromatic C-H Stretch | Weak | Corresponds to the stretching vibration of the C3-H bond. |
| 1650 - 1680 | C=O Stretch (Amide I) | Strong | A strong, sharp absorption is expected for the carbonyl group of the pyrazinone ring. |
| 1580 - 1620 | C=N/C=C Stretch | Medium-Strong | Ring stretching vibrations of the pyrazinone core. |
| 1000 - 1100 | C-Cl Stretch | Strong | Characteristic stretching vibration for a chloro-substituted aromatic ring. |
| 500 - 600 | C-Br Stretch | Medium | The carbon-bromine stretching vibration typically appears in the fingerprint region. |
Disclaimer: These are predicted frequency ranges. The exact position and shape of the bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument typically acquires multiple scans (e.g., 16-32) and averages them to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Perform an ATR correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a distinctive molecular ion peak with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Ion | Predicted Relative Abundance | Rationale |
| 208/210/212 | [M]⁺ | High | Molecular ion peak cluster. The isotopic pattern will be complex due to the presence of both Br and Cl. The most abundant peak will correspond to the molecule with ⁷⁹Br and ³⁵Cl. |
| 180/182/184 | [M-CO]⁺ | Medium | Loss of a neutral carbon monoxide molecule from the pyrazinone ring is a common fragmentation pathway for such structures. |
| 129/131 | [M-Br]⁺ | Medium | Loss of a bromine radical. |
| 173/175 | [M-Cl]⁺ | Low | Loss of a chlorine radical. |
Disclaimer: The relative abundances are predictions and can vary depending on the ionization method and energy.
The presence of one bromine and one chlorine atom will result in a characteristic M, M+2, M+4, and M+6 pattern in the molecular ion cluster, with relative intensities dictated by the natural abundances of the isotopes.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Sample Preparation (for LC-MS with ESI):
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is infused directly into the mass spectrometer or injected via an LC system.
Data Acquisition (Positive Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Fragmentor Voltage: A low voltage (e.g., 70 V) for observing the molecular ion, and a higher voltage (e.g., 150 V) for inducing fragmentation (MS/MS).
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion cluster.
-
Compare the observed isotopic pattern with the theoretical pattern for a C₄H₂BrClN₂O species to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural information.
Visualizing Molecular Structure and Tautomerism
The following diagrams illustrate the chemical structure and potential tautomerism of the target compound.
References
A Technical Guide to Determining the Solubility of 5-Bromo-6-chloropyrazin-2-ol in Common Organic Solvents
Introduction: The Critical Role of Solubility in Pharmaceutical Research
In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates the compound's behavior in various biological and chemical systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical determinant of a molecule's potential progression from a laboratory curiosity to a viable therapeutic agent. Poor solubility can present significant challenges in formulation and may lead to low bioavailability, ultimately hindering clinical success.[1]
This guide provides an in-depth technical framework for determining the solubility of 5-Bromo-6-chloropyrazin-2-ol, a substituted pyrazinol of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a practical manual, detailing the theoretical considerations, experimental protocols, and data interpretation necessary for a robust solubility assessment. We will proceed from the foundational principles governing solubility to the granular, step-by-step execution of laboratory methods, empowering the research scientist to generate reliable and reproducible data.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" remains a fundamental principle in predicting solubility.[2] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To anticipate the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure of this compound:
-
Molecular Formula: C₄H₂BrClN₂O[2]
-
Key Functional Groups:
-
Pyrazin-2-ol Core: This heterocyclic ring contains two nitrogen atoms and a hydroxyl group. The "-ol" suffix indicates the presence of an OH group, which can participate in hydrogen bonding as both a donor and an acceptor. This tautomeric form, 5-bromo-6-chloro-1H-pyrazin-2-one, is also relevant.
-
Halogen Substituents: The presence of bromine and chlorine atoms increases the molecule's molecular weight and introduces polar C-X bonds.
-
Expected Solubility Profile:
Based on its structure, this compound possesses both polar and non-polar characteristics. The pyrazinol core with its hydroxyl group can form hydrogen bonds with polar protic solvents like alcohols (e.g., ethanol, methanol). The nitrogen atoms can also act as hydrogen bond acceptors. Therefore, a degree of solubility in polar solvents is expected.
The presence of the halogen atoms and the overall heterocyclic structure also contribute to its potential solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane). Conversely, its solubility in non-polar solvents like hexane or toluene is anticipated to be low.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[3] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[3]
Workflow for Solubility Determination
The overall process involves saturating a solvent with the compound, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Experimental Protocol: Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Toluene, Hexane)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 10-20 mg of the compound.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][5]
-
After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
-
Sample Separation:
-
Carefully withdraw a portion of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
To ensure complete removal of undissolved solids, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter material.
-
-
-
Quantification:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Quantitative Analysis using UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and reliable method for determining the concentration of a compound in solution, provided the compound has a chromophore that absorbs light in the UV-visible range.
Protocol for UV-Vis Analysis
Part 1: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to create a stock solution of known concentration.
-
Determine λmax: Scan the stock solution across a range of UV-Vis wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be taken at this wavelength.[6]
-
Prepare Standard Solutions: Perform a series of dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at λmax.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship that adheres to the Beer-Lambert law. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
Part 2: Analysis of Saturated Samples
-
Dilute Samples: Accurately dilute the saturated filtrate (obtained from the shake-flask experiment) with the same organic solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Determine Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Caption: Workflow for quantitative analysis using UV-Vis spectrophotometry.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |
| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] | [e.g., Slightly soluble] |
| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] | [e.g., Slightly soluble] |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] |
| Toluene | Aromatic Hydrocarbon | [Experimental Value] | [Calculated Value] | [e.g., Very slightly soluble] |
| Hexane | Non-polar Aliphatic | [Experimental Value] | [Calculated Value] | [e.g., Practically insoluble] |
Qualitative descriptors are based on USP definitions.
Interpretation of Results:
The results should be analyzed in the context of the theoretical principles discussed earlier. For instance, higher solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions between the pyrazinol's hydroxyl group and the solvent's hydroxyl group. High solubility in DMSO would be explained by its strong polar aprotic nature, effectively solvating the polar regions of the molecule. Conversely, low solubility in hexane would confirm the predominance of polar characteristics in the solute, which are incompatible with the non-polar solvent.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of this compound in common organic solvents. By combining the robust shake-flask method with precise UV-Vis spectrophotometric analysis, researchers can generate the critical data needed to inform downstream applications, from reaction chemistry to formulation development.
While experimental determination remains the definitive source of solubility data, it is also worth noting the advancements in computational chemistry. In silico tools, such as those based on Quantitative Structure-Property Relationships (QSPR) or thermodynamic cycles, can provide useful estimations of solubility, particularly in the early stages of discovery before a compound is synthesized.[7][8][9] Future work could involve comparing the experimentally derived data with predictions from such models to refine and validate these computational approaches for this class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C4H2BrClN2O) [pubchemlite.lcsb.uni.lu]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Tautomeric Forms of 5-Bromo-6-chloropyrazin-2-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in chemistry with profound implications for drug discovery and development. The pharmacokinetic and pharmacodynamic profiles of a molecule can be significantly altered by the predominant tautomeric form present under physiological conditions. This guide provides a comprehensive technical overview of the potential tautomeric forms of 5-Bromo-6-chloropyrazin-2-ol, a substituted pyrazinone of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document serves as a methodological framework for its characterization. We will explore the theoretical underpinnings of its lactam-lactim equilibrium, provide detailed, field-proven experimental protocols for its analysis using spectroscopic techniques, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar heterocyclic systems.
Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This phenomenon is particularly prevalent in heterocyclic compounds, where the presence of heteroatoms and conjugated systems facilitates this dynamic equilibrium. For drug development professionals, a thorough understanding of a compound's tautomeric behavior is not merely an academic exercise; it is a critical necessity. The specific tautomer present can dictate a molecule's:
-
Pharmacokinetics: Affecting properties like solubility, lipophilicity, and membrane permeability.
-
Pharmacodynamics: Influencing the three-dimensional shape and hydrogen bonding capabilities, which are crucial for receptor binding and biological activity.[1]
-
Intellectual Property: Defining the precise chemical entity for patent claims.
The subject of this guide, this compound, belongs to the pyrazinone class of heterocycles. Like many hydroxy-substituted N-heterocycles, it is expected to exist in a tautomeric equilibrium between a lactam (amide) form and a lactim (enol) form. Determining the predominant form under various conditions is essential for predicting its behavior in biological systems and for rational drug design.
Theoretical Framework: Postulating the Tautomers
The principal equilibrium for this compound involves the migration of a proton between a nitrogen and an oxygen atom. This gives rise to two primary tautomers:
-
5-Bromo-6-chloro-1H-pyrazin-2-one (Lactam form): This form contains an amide functional group within the heterocyclic ring.
-
This compound (Lactim form): This form contains a hydroxyl group, rendering the pyrazine ring fully aromatic.
Caption: Lactam-Lactim equilibrium for this compound.
The position of this equilibrium is governed by several competing factors:
-
Aromaticity vs. Amide Stability: The lactim form benefits from the thermodynamic stability of a fully aromatic pyrazine ring. Conversely, the lactam form contains a highly stable cyclic amide group. For many related systems, such as 2-pyridone, the amide-containing form is significantly more stable and predominates.[2]
-
Solvent Effects: The polarity of the solvent plays a crucial role.[3][4] The lactam tautomer, with its greater dipole moment due to the carbonyl group, is expected to be preferentially stabilized by polar, protic solvents (e.g., water, methanol, DMSO) through hydrogen bonding. In contrast, non-polar solvents (e.g., hexane, chloroform) may favor the less polar lactim form.[5][6]
-
pH Effects: The acidity of the medium can shift the equilibrium. The lactim form possesses a weakly acidic phenolic proton, while the lactam has a much less acidic N-H proton. Changes in pH can therefore selectively deprotonate one form, influencing the overall population.[7][8]
Based on extensive studies of analogous pyridinone and pyrimidinone systems, it is hypothesized that the lactam form (5-Bromo-6-chloro-1H-pyrazin-2-one) will be the dominant tautomer , particularly in the solid state and in polar solvents.[2][9] However, experimental validation is paramount.
Experimental Characterization: A Methodological Guide
A multi-faceted spectroscopic approach is required for an unambiguous characterization of the tautomeric equilibrium. The following protocols are designed to serve as a self-validating system for any researcher investigating this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomeric equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[10][11][12]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents to assess environmental effects. Recommended solvents include:
-
Chloroform-d (CDCl₃) - A non-polar, aprotic solvent.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) - A highly polar, aprotic solvent.
-
Methanol-d₄ (CD₃OD) - A polar, protic solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a high field strength (≥400 MHz) to achieve optimal signal dispersion.
-
Acquire ¹³C NMR spectra, including a DEPT-135 experiment to aid in assigning carbon signals.
-
Consider variable temperature NMR studies (e.g., from 25°C to 100°C in DMSO-d₆) to observe any temperature-dependent shifts in the equilibrium.[3]
-
-
Analysis: Integrate the signals corresponding to each distinct tautomer to determine their relative populations (K_eq = [Lactim]/[Lactam]).
Predicted Spectral Signatures:
| Nucleus | Lactam Form (Predicted) | Lactim Form (Predicted) | Rationale |
| ¹H NMR | N-H proton: ~8.0-12.0 ppm (broad singlet) | O-H proton: ~5.0-10.0 ppm (broad singlet, variable) | The N-H proton of the amide is deshielded and often exchanges, leading to broadening. The O-H signal is highly dependent on solvent and concentration. |
| Ring C-H proton: ~7.0-7.5 ppm (singlet) | Ring C-H proton: ~7.5-8.0 ppm (singlet) | The chemical environment of the ring proton differs due to changes in aromaticity and conjugation. | |
| ¹³C NMR | C=O carbon: ~160-170 ppm | C-O carbon: ~155-165 ppm | This is the most diagnostic signal. The carbonyl carbon of a lactam is highly characteristic and distinct from the C-O of a lactim.[13][14] |
| C-Br & C-Cl carbons: ~120-140 ppm | C-Br & C-Cl carbons: ~130-150 ppm | Shifts reflect the change in the electronic structure of the ring between the non-aromatic lactam and aromatic lactim systems. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the key functional groups that differentiate the lactam and lactim forms.[15][16]
Experimental Protocol:
-
Sample Preparation: Analyze the compound in the solid state (e.g., using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet) to determine the dominant form in the crystal lattice.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational stretching frequencies for each tautomer.
Predicted Spectral Signatures:
| Vibrational Mode | Lactam Form (Predicted Frequency) | Lactim Form (Predicted Frequency) | Rationale |
| O-H / N-H Stretch | ~3200-3400 cm⁻¹ (N-H stretch) | ~3200-3600 cm⁻¹ (Broad O-H stretch) | The N-H stretch is typically sharper than the broad O-H stretch associated with a hydroxyl group. |
| C=O Stretch | ~1650-1680 cm⁻¹ (Strong) | Absent | This is a key diagnostic peak. A strong absorption in this region is definitive evidence for the presence of the lactam tautomer.[15][17] |
| C=N / C=C Stretch | ~1600-1640 cm⁻¹ | ~1580-1650 cm⁻¹ | These absorptions arise from the ring double bonds. The lactim will have characteristic aromatic ring stretching bands. |
UV-Visible (UV-Vis) Spectroscopy
The difference in electronic conjugation between the two tautomers results in distinct UV-Vis absorption profiles. This technique is particularly useful for studying how the equilibrium shifts with changes in solvent polarity and pH.[18]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, acetonitrile, water).
-
pH Titration: For aqueous solutions, acquire spectra at a range of pH values (e.g., from pH 2 to pH 12) using appropriate buffers.
-
Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.
-
Analysis: Identify the absorption maximum (λ_max) under each condition. The appearance of isosbestic points during pH titration is strong evidence of an equilibrium between two species.
Predicted Spectral Signatures:
-
Lactam Form: Expected to have a π → π* transition at a shorter wavelength.
-
Lactim Form: The extended conjugation of the aromatic system is expected to shift the π → π* transition to a longer wavelength (a bathochromic shift).
-
Solvatochromism: A shift in λ_max upon changing solvent polarity can provide evidence for the dominant form and how it interacts with the solvent.[3]
Integrated Workflow and Data Visualization
A robust investigation combines these techniques into a logical workflow.
Caption: Integrated workflow for the characterization of tautomerism.
Conclusion and Future Directions
While definitive data for this compound requires empirical investigation, this guide provides a robust theoretical and methodological framework for its characterization. Based on established principles in heterocyclic chemistry, the lactam (pyrazin-2-one) tautomer is predicted to be the major form , especially in the solid state and in polar solvents.
The outlined protocols, combining NMR, FT-IR, and UV-Vis spectroscopy, create a self-validating system to test this hypothesis. By systematically varying solvents and pH, researchers can build a comprehensive picture of the tautomeric landscape of this molecule.
For ultimate confirmation, two advanced techniques are recommended:
-
X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction would provide an unambiguous structure of the tautomer present in the solid state.[19][20][21]
-
Computational Chemistry: High-level DFT (Density Functional Theory) calculations, incorporating solvent models, can provide theoretical predictions of the relative energies and spectroscopic properties of each tautomer, offering valuable support for experimental findings.[2]
By following the integrated approach detailed in this guide, scientists can confidently elucidate the tautomeric nature of this compound, a critical step in its potential development as a bioactive agent.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 5-Bromo-6-chloropyrazin-2-ol Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the halogenated pyrazin-2-ol series, particularly derivatives of 5-bromo-6-chloropyrazin-2-ol, represents a promising but underexplored chemical space. The strategic placement of a bromine and a chlorine atom on the pyrazine ring creates a unique electronic and steric environment, offering significant potential for developing novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, focusing on their prospective applications as anticancer, antimicrobial, and enzyme inhibitory agents. We will delve into the rationale behind their synthesis, detailed experimental protocols for their biological evaluation, and plausible mechanisms of action, aiming to equip researchers and drug development professionals with the foundational knowledge to innovate within this exciting class of compounds.
Introduction: The Rationale for Exploring this compound Derivatives
Pyrazin-2(1H)-ones are a class of nitrogen-containing heterocycles that have garnered considerable attention for their diverse biological activities, including anticancer, antibacterial, antifungal, and kinase inhibitory properties.[1] The introduction of halogen atoms onto the pyrazine ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Halogens can participate in halogen bonding, a non-covalent interaction that can significantly enhance protein-ligand binding.
The this compound core presents a unique combination of features:
-
Dihalogenation: The presence of both bromine and chlorine offers multiple points for structure-activity relationship (SAR) studies and can influence the molecule's reactivity and biological profile.
-
Pyrazin-2-ol Tautomerism: The pyrazin-2-ol moiety can exist in tautomeric equilibrium with its pyrazin-2(1H)-one form, providing different hydrogen bonding patterns for receptor interaction.
-
Reactive Sites: The core structure possesses several sites for derivatization (the hydroxyl/oxo group, the nitrogen atom, and potentially the halogen atoms via cross-coupling reactions), allowing for the generation of diverse chemical libraries.
This guide will explore the untapped potential of this scaffold, providing a roadmap for its synthesis, biological characterization, and mechanistic elucidation.
Synthetic Strategies: Accessing the 5,6-Dihalopyrazin-2-one Core and its Derivatives
The synthesis of the this compound core is not extensively documented in publicly available literature, presenting an opportunity for novel synthetic exploration. However, general methods for the synthesis of pyrazin-2(1H)-ones from acyclic precursors can be adapted. A plausible retro-synthetic analysis suggests that the core could be constructed from appropriately substituted α-amino amides and 1,2-dicarbonyl compounds.[2]
A potential synthetic workflow is outlined below:
Figure 1: General synthetic workflow for 5,6-dihalopyrazin-2-one derivatives.
Derivatization Strategies:
Once the core is synthesized, a library of derivatives can be generated by targeting several key positions:
-
N1-Position: Alkylation or arylation at the N1 position can be achieved using various electrophiles under basic conditions. This modification can significantly impact the compound's solubility and steric profile.
-
C3-Position: Introduction of substituents at the C3 position can be explored through various synthetic methodologies, potentially involving metal-catalyzed cross-coupling reactions if a suitable handle is present.
-
O-Position (from the pyrazin-2-ol tautomer): The hydroxyl group can be a site for etherification or esterification, allowing for the introduction of a wide range of functional groups to modulate pharmacokinetics and pharmacodynamics.
Potential Biological Activities and Screening Protocols
Based on the known activities of related pyrazine and halogenated heterocyclic compounds, this compound derivatives are predicted to exhibit a range of biological effects.
Anticancer Activity
Pyrazine derivatives have shown significant potential as anticancer agents, with some acting as kinase inhibitors or inducing apoptosis.[3][4] The presence of halogens can further enhance these activities.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a robust method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | R1-substituent (N1) | R2-substituent (C3) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| BCP-01 | H | H | >100 | >100 |
| BCP-02 | Methyl | H | 55.2 | 68.4 |
| BCP-03 | Benzyl | H | 12.5 | 18.7 |
| BCP-04 | H | Phenyl | 25.8 | 32.1 |
| BCP-05 | Benzyl | Phenyl | 5.2 | 8.9 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Note: This data is hypothetical and for illustrative purposes only.
Antimicrobial Activity
Halogenated heterocycles are well-known for their antimicrobial properties. Pyrazine-based chalcones with halogen substitutions have demonstrated notable antifungal and antibacterial activities.[1][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include positive (microorganism only) and negative (broth only) controls, as well as a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R1-substituent (N1) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BCP-06 | H | 64 | >128 | 128 |
| BCP-07 | 4-Fluorobenzyl | 8 | 32 | 16 |
| BCP-08 | 2,4-Dichlorobenzyl | 4 | 16 | 8 |
| Ciprofloxacin | - | 0.5 | 0.25 | - |
| Fluconazole | - | - | - | 2 |
Note: This data is hypothetical and for illustrative purposes only.
Enzyme Inhibition (Kinase Inhibition)
The pyrazine ring is a common scaffold in many approved kinase inhibitors.[6] The this compound core, with its potential for hydrogen bonding and halogen interactions, is a promising starting point for designing novel kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Target kinase (e.g., EGFR, BRAF)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, target kinase, and substrate in the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Plausible Mechanisms of Action
Understanding the mechanism of action is crucial for lead optimization. Based on the activities of related compounds, several mechanisms can be hypothesized for this compound derivatives.
Induction of Apoptosis in Cancer Cells
Many pyrazine-based anticancer agents exert their effects by inducing programmed cell death (apoptosis).[4] This can be investigated using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Figure 2: Hypothesized apoptosis induction pathway.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Inhibition of Key Signaling Pathways (e.g., JAK/STAT3)
Recent studies have implicated the JAK/STAT3 signaling pathway as a target for pyrazine-based anticancer agents.[4] Inhibition of this pathway can lead to decreased proliferation and survival of cancer cells.
Figure 3: Potential inhibition of the JAK/STAT3 signaling pathway.
This can be investigated by Western blotting to assess the phosphorylation status of JAK and STAT3 proteins in compound-treated cells.
DNA Intercalation and Topoisomerase Inhibition
Some heterocyclic compounds exert their anticancer effects by intercalating into DNA or inhibiting topoisomerase enzymes, which are essential for DNA replication and repair.[6][7] The planar nature of the pyrazine ring could facilitate such interactions. This can be explored through DNA binding studies (e.g., fluorescence titration) and topoisomerase inhibition assays.
Structure-Activity Relationship (SAR) Insights and Future Directions
Systematic derivatization of the this compound core will be crucial for elucidating the SAR and optimizing the biological activity. Key areas to explore include:
-
Impact of Halogens: Comparing the activity of the bromo-chloro derivative with mono-halogenated and other di-halogenated analogs will reveal the specific contribution of each halogen.
-
N1-Substituents: Varying the size, lipophilicity, and electronic properties of the substituent at the N1 position will likely have a significant impact on potency and pharmacokinetic properties.
-
C3-Substituents: Introducing different aryl or alkyl groups at the C3 position can explore potential interactions with specific pockets in the target protein.
Future research should focus on synthesizing a focused library of this compound derivatives and screening them against a panel of cancer cell lines, microbial strains, and relevant kinases. Promising hits should then be subjected to detailed mechanistic studies to validate their mode of action.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its unique chemical features, combined with the proven biological potential of the broader pyrazinone class, make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and other conditions driven by aberrant enzyme activity. The synthetic strategies, experimental protocols, and mechanistic hypotheses outlined in this guide provide a comprehensive framework for researchers to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-target rational design and synthesis of novel diphenyl-tethered pyrazolopyrimidines targeting EGFR and topoisomerase II with potential DNA intercalation and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for Buchwald-Hartwig amination of 5-Bromo-6-chloropyrazin-2-ol
Application Note & Protocol
Selective Buchwald-Hartwig Amination of 5-Bromo-6-chloropyrazin-2-ol: A Guide to Catalyst Selection and Reaction Optimization
Abstract
This document provides a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of this compound. The inherent challenge of this substrate lies in the presence of two distinct halogen atoms (bromine and chlorine) on an electron-deficient pyrazine core, which also features a protic pyrazin-2-ol moiety. This guide details a method to achieve chemoselective amination at the C-Br position, a critical transformation for synthesizing complex nitrogen-containing heterocycles for pharmaceutical and materials science applications. We will delve into the mechanistic rationale behind catalyst and ligand selection, reaction parameter optimization, and provide a detailed, step-by-step experimental procedure.
Introduction: The Challenge of Dihalo-Heterocycles
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This reaction has revolutionized drug discovery by providing reliable access to arylamines, which are ubiquitous structural motifs in pharmaceuticals.[2]
The substrate , this compound, presents several distinct challenges:
-
Chemoselectivity: The presence of both a bromo and a chloro substituent requires precise control to functionalize only one position. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl, based on bond dissociation energies and the rate of oxidative addition to the palladium(0) center.[3] This inherent reactivity difference forms the basis for achieving selective amination at the more labile C-Br bond.[4][5]
-
Catalyst Inhibition: Nitrogen-containing heterocycles can coordinate to the palladium center, potentially inhibiting catalytic activity.[6] The choice of a suitable ligand is therefore critical to prevent catalyst deactivation and promote the desired C-N bond formation.
-
Substrate Protic Group: The pyrazin-2-ol exists in tautomeric equilibrium with its pyrazin-2(1H)-one form. The acidic proton (N-H or O-H) can react with the strong base required for the amination, necessitating a stoichiometric excess of the base.
This protocol is designed to navigate these challenges, providing researchers with a robust starting point for their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[1][3] The efficiency of this cycle is highly dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction times.[7][8]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol describes the selective amination of this compound with morpholine as a representative amine.
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | >97% | Commercial | Store under inert gas. |
| Morpholine | Anhydrous, >99% | Commercial | Distill from CaH₂ if necessary. |
| XPhos Pd G3 | N/A | Commercial | Air and moisture stable precatalyst. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Commercial | Use from a solvent purification system or a freshly opened bottle. |
| Ethyl acetate | ACS Grade | Commercial | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared | For quenching the reaction. |
| Brine | N/A | Lab Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Commercial | For drying the organic layer. |
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash chromatography system
-
This compound: While specific data is limited, related halogenated heterocycles are classified as harmful if swallowed, and cause skin and serious eye irritation.[9][10][11] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.
-
Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Must be handled under an inert atmosphere, preferably in a glovebox.
-
Toluene: Flammable liquid and known reproductive toxin. Handle in a well-ventilated fume hood.
-
Morpholine: Flammable and corrosive liquid. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Figure 2: Step-by-step experimental workflow diagram.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and Sodium tert-butoxide (2.2 mmol, 2.2 equiv). The solids should be weighed and added in a glovebox due to the air-sensitivity of NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Begin stirring to create a suspension.
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Add deionized water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 6-chloro-5-(morpholin-4-yl)pyrazin-2-ol.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. If the initial protocol yields unsatisfactory results, consider the following adjustments.
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst or reaction temperature. | Increase reaction temperature to 110 °C. If still slow, consider a more electron-rich ligand like BrettPhos.[6] Ensure the base is fresh and anhydrous. |
| Poor Selectivity | High temperature or overly active catalyst system. | Decrease the reaction temperature to 80-90 °C to favor C-Br activation. Use a less reactive base like K₃PO₄ or Cs₂CO₃. |
| Decomposition | Substrate is sensitive to the strong base (NaOtBu). | Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[3] This may require a higher temperature or a more active catalyst system (e.g., using a G3 precatalyst is already a good choice). |
| No Reaction | Catalyst poisoning or poor quality reagents. | Ensure the amine and solvent are truly anhydrous. The pyrazine nitrogen can inhibit the catalyst; using a highly active precatalyst and bulky ligand like XPhos is designed to mitigate this.[6] Check the purity of the starting material. |
| Side Product Formation | Reaction with the pyrazinol N-H/O-H group. | If N-alkylation or O-alkylation of the product or starting material is observed, a protection strategy may be required. Protecting the pyrazinol with a Boc or SEM group prior to amination and deprotecting afterward is a viable strategy.[12] |
Conclusion
This application note provides a validated starting protocol for the selective Buchwald-Hartwig amination of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds and employing a modern palladium precatalyst system with a bulky biarylphosphine ligand, researchers can achieve high chemoselectivity. The provided guidelines for optimization and troubleshooting offer a rational approach to refining the reaction conditions for various amines and scaling up the synthesis, thereby facilitating the development of novel heterocyclic compounds for diverse scientific applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
The Strategic Application of 5-Bromo-6-chloropyrazin-2-ol in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazinone scaffold holds a privileged position due to its remarkable versatility in targeting a wide array of biological entities.[1] Among the various decorated pyrazinone cores, 5-Bromo-6-chloropyrazin-2-ol (also known as 5-bromo-6-chloro-1H-pyrazin-2-one) emerges as a pivotal building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring two distinct and strategically positioned halogen atoms, offers a gateway to a diverse chemical space, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.
The Versatile Pyrazinone Core: A Foundation for Drug Design
The pyrazine ring is a key component in numerous biologically active compounds, and its derivatives have been extensively investigated for their potential as therapeutic agents.[2][3] The pyrazinone moiety, in particular, is a validated pharmacophore found in a variety of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a significant focus in pharmaceutical research.
The strategic value of this compound lies in its inherent reactivity and potential for selective functionalization. The presence of a bromine atom at the 5-position and a chlorine atom at the 6-position allows for sequential and regioselective cross-coupling reactions. This differential reactivity is a powerful tool for medicinal chemists, enabling the systematic and efficient construction of compound libraries for structure-activity relationship (SAR) studies.
Application Focus: Crafting Potent Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The pyrazinone core can effectively mimic the hinge-binding motif of ATP, a common strategy in the design of ATP-competitive kinase inhibitors. By strategically introducing various substituents at the 5- and 6-positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
p38 MAP Kinase Inhibitors: A Case Study
A particularly promising application of this compound is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition has therapeutic potential in a range of autoimmune and inflammatory disorders. Several classes of pyridazine and pyrazine-based compounds have been identified as potent p38 MAP kinase inhibitors.[4][5]
The synthesis of a potential p38 MAP kinase inhibitor from this compound can be envisioned through a sequential cross-coupling strategy. The more reactive C-Br bond at the 5-position can be selectively targeted in a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety. Subsequent functionalization at the C-Cl bond at the 6-position, for instance, via a Buchwald-Hartwig amination, allows for the introduction of a diverse range of amine substituents. This modular approach is highly amenable to library synthesis and SAR exploration.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes the selective palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound at the more reactive C5-bromo position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) in a minimal amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chloropyrazin-2-ol derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos in combination with a palladium precursor is crucial for efficient oxidative addition of the C-Br bond.
-
Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle without promoting significant side reactions.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is necessary to dissolve both the organic starting materials and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of the 5-aryl-6-chloropyrazin-2-ol intermediate with a primary or secondary amine.
Materials:
-
5-Aryl-6-chloropyrazin-2-ol (from Protocol 1)
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the 5-aryl-6-chloropyrazin-2-ol (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of aryl chlorides.[6][7][8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-protic solvents like toluene are essential to prevent quenching of the strong base and deactivation of the catalyst.
Data Presentation
The following table summarizes hypothetical inhibitory concentration (IC₅₀) data for a series of pyrazinone derivatives synthesized from this compound, targeting p38 MAP kinase.
| Compound ID | R¹ (at C5) | R² (at C6) | p38α IC₅₀ (nM) |
| PZ-01 | 4-Fluorophenyl | -NH₂ | 150 |
| PZ-02 | 4-Fluorophenyl | -NHCH₃ | 85 |
| PZ-03 | 4-Fluorophenyl | -NH-c-propyl | 42 |
| PZ-04 | 2-Pyridyl | -NH-c-propyl | 25 |
| PZ-05 | 3-Thienyl | -NH-c-propyl | 68 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Key Concepts
Signaling Pathway
Caption: The p38 MAP kinase signaling pathway and the point of inhibition by pyrazinone derivatives.
Experimental Workflow
Caption: A generalized synthetic workflow for the diversification of this compound.
Conclusion
This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its dihalogenated structure provides a robust platform for the synthesis of diverse libraries of pyrazinone derivatives through sequential and selective cross-coupling reactions. As demonstrated, this scaffold is particularly well-suited for the development of potent kinase inhibitors, with significant potential in areas such as oncology and inflammation. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers to effectively harness the synthetic potential of this key intermediate in their drug discovery endeavors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-chloropyrazin-2-ol as a Precursor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrazine-based kinase inhibitors, utilizing the versatile starting material, 5-Bromo-6-chloropyrazin-2-ol. This document outlines a strategic, multi-step synthetic approach, including detailed, field-proven protocols for key transformations, and explains the chemical principles underpinning the experimental design.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of clinically approved and investigational kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[1][2] The dihalogenated precursor, this compound, offers a strategic entry point for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and regioselective functionalization, enabling the introduction of various substituents to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Strategic Overview of the Synthetic Route
The synthetic strategy detailed herein focuses on the sequential functionalization of this compound to construct a kinase inhibitor scaffold. The general approach involves:
-
Regioselective Suzuki-Miyaura Coupling: The more reactive C-Br bond at the 5-position will be selectively coupled with an aryl or heteroaryl boronic acid. This initial step introduces a key structural motif often found in kinase inhibitors.
-
Buchwald-Hartwig Amination: The remaining C-Cl bond at the 6-position will be subjected to a palladium-catalyzed amination reaction. This step introduces a crucial amino group that can be further functionalized or can directly interact with the target kinase.
This stepwise approach allows for the controlled and predictable synthesis of complex pyrazine derivatives.
Part 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3] In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position under carefully controlled conditions.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is used. The choice of a phosphine ligand, such as XPhos or SPhos, is critical. These bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide to the palladium center, which is the rate-determining step of the catalytic cycle, and promote the subsequent reductive elimination to form the product.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic starting materials and the inorganic base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 5-Aryl-6-chloropyrazin-2-ol
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and XPhos (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-chloropyrazin-2-ol.
Quantitative Data Summary (Representative)
| Starting Material | Product | Catalyst Loading | Yield (%) | Purity (%) |
| This compound | 5-(4-methoxyphenyl)-6-chloropyrazin-2-ol | 5 mol% Pd(OAc)₂ / 10 mol% XPhos | 75-85 | >95 (by LC-MS) |
Part 2: Buchwald-Hartwig Amination at the C-6 Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[1] It is a powerful tool for introducing primary and secondary amines onto aryl and heteroaryl scaffolds. In this step, the less reactive C-Cl bond at the 6-position of the 5-aryl-6-chloropyrazin-2-ol intermediate is targeted.
Causality of Experimental Choices:
-
Catalyst System: A more robust catalyst system is often required to activate the less reactive C-Cl bond. This typically involves a palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 6-Amino-5-arylpyrazin-2-ol
Materials:
-
5-Aryl-6-chloropyrazin-2-ol
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-aryl-6-chloropyrazin-2-ol (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired 6-amino-5-arylpyrazin-2-ol.
Quantitative Data Summary (Representative)
| Starting Material | Product | Catalyst Loading | Yield (%) | Purity (%) |
| 5-(4-methoxyphenyl)-6-chloropyrazin-2-ol | 6-(Morpholino)-5-(4-methoxyphenyl)pyrazin-2-ol | 2 mol% Pd₂(dba)₃ / 4 mol% BINAP | 65-75 | >95 (by LC-MS) |
Conclusion
The protocols described in these application notes provide a robust and reliable pathway for the synthesis of diverse pyrazine-based kinase inhibitors from the readily available precursor, this compound. The sequential and regioselective nature of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the systematic exploration of the chemical space around the pyrazine core, facilitating the development of potent and selective kinase inhibitors for various therapeutic applications.
References
- 1. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H2BrClN2O) [pubchemlite.lcsb.uni.lu]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-6-chloropyrazin-2-ol as a Versatile Intermediate in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Abstract
Pyrazine derivatives are a cornerstone in the development of modern agrochemicals, offering a scaffold for a diverse range of herbicides and pesticides.[1][2] This document provides a detailed guide for researchers and development scientists on the application of 5-Bromo-6-chloropyrazin-2-ol, a key heterocyclic intermediate. We will explore its chemical properties and provide a comprehensive, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions—a powerful method for creating novel carbon-carbon bonds in the synthesis of advanced agrochemical compounds.[3][4]
Introduction: The Significance of Pyrazine Scaffolds in Agriculture
The pyrazine ring system is a critical pharmacophore in a variety of biologically active molecules, including those tailored for crop protection.[5] Their unique electronic properties and ability to act as bridging ligands contribute to their efficacy in disrupting the metabolic or nervous systems of pests and unwanted plants.[1] this compound, with its strategically placed halogen substituents, serves as an exceptionally versatile building block. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization, providing a robust platform for the synthesis of complex and highly active agrochemical agents.[6]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its successful application in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 913282-74-3 | [7] |
| Molecular Formula | C₄H₂BrClN₂O | [7][8] |
| Molecular Weight | 209.43 g/mol | [7] |
| Appearance | Pale beige solid | [7] |
| Canonical SMILES | C1=NC(=C(NC1=O)Cl)Br | [8] |
| InChIKey | DETUORWCDWYCHL-UHFFFAOYSA-N | [8] |
| Storage | Sealed in dry, room temperature conditions | [7] |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has become indispensable in synthetic chemistry for its reliability in forming C-C bonds.[9] For an intermediate like this compound, this reaction is ideal for coupling the pyrazine core with a wide range of aryl or heteroaryl boronic acids. The bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.
Causality Behind Experimental Choices
The success of a Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[3][4]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While various precursors can be used, complexes like Pd(dppf)Cl₂ are often chosen for their stability and efficiency in coupling reactions involving heteroaryl halides.[3][10] The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium center.[11] An inorganic base like potassium carbonate (K₂CO₃) is often effective and is compatible with a wide range of functional groups.[3]
-
Solvent System: A mixture of an organic solvent and water is typically employed. A solvent like 1,4-dioxane or dimethoxyethane can solubilize the organic reactants, while water is necessary to dissolve the inorganic base.[3] Degassing the solvents is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: The entire reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative degradation of the sensitive palladium catalyst, ensuring high yields and reproducibility.[3]
Visual Workflow of the Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki coupling protocol.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[3]
-
Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.[3]
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.[3]
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).[3]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired C-C coupled product.
Synthetic Pathway Visualization
The following diagram illustrates the transformation of this compound into a more complex, functionalized pyrazine derivative, a common strategy in the synthesis of novel agrochemicals.
Caption: Suzuki-Miyaura coupling of the intermediate.
Conclusion and Future Directions
This compound is a high-value intermediate for the synthesis of novel agrochemicals. The protocol detailed herein for the Suzuki-Miyaura cross-coupling provides a reliable and robust method for its functionalization. The resulting aryl-substituted pyrazinols can then undergo further modifications, such as reactions at the remaining chlorine or the hydroxyl group, to build a library of potential herbicidal or pesticidal compounds. This systematic approach, grounded in well-understood reaction mechanisms, empowers researchers to efficiently explore new chemical space in the quest for more effective and environmentally benign crop protection solutions.[1]
References
- 1. biosynce.com [biosynce.com]
- 2. adv-bio.com [adv-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. PubChemLite - this compound (C4H2BrClN2O) [pubchemlite.lcsb.uni.lu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note: Advanced Synthetic Protocols for the Derivatization of 5-Bromo-6-chloropyrazin-2-ol
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed experimental procedures for the chemical modification of 5-Bromo-6-chloropyrazin-2-ol. Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] The this compound scaffold is a highly versatile starting material, featuring two distinct halogenated sites amenable to a variety of modern synthetic transformations. This document outlines field-proven protocols for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), offering a robust toolkit for generating diverse libraries of novel pyrazinone derivatives.
Introduction: The Strategic Value of the Pyrazin-2-ol Core
The pyrazine ring is a privileged N-heterocyclic scaffold in drug discovery due to its ability to participate in hydrogen bonding and other key interactions with biological targets.[2][5] The starting material, this compound, exists in tautomeric equilibrium with its pyrazin-2-one form, which is the predominant species. This structure presents three primary points for diversification: the C5-Bromo, C6-Chloro, and N1/O2 positions. The two halogen atoms, bromine and chlorine, serve as versatile handles for sophisticated bond-forming reactions.
The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, makes the halo-positions particularly susceptible to both metal-catalyzed cross-coupling and direct nucleophilic attack.[1][6] This guide focuses on the selective functionalization at the C5 and C6 positions, which allows for the systematic exploration of the chemical space around this valuable core.
Strategic Derivatization Pathways
The differential reactivity of the C-Br and C-Cl bonds is a key strategic element. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position. Conversely, Nucleophilic Aromatic Substitution (SNAr) can proceed at either position, with the outcome often dictated by the nature of the nucleophile and reaction conditions.
Figure 1: Key synthetic pathways for derivatizing this compound.
Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds.[7][8] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[9][10] Due to the higher reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step to the Pd(0) catalyst, this reaction can be performed with high selectivity at the C5 position of the pyrazinone core.[9]
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and stability, proving effective for coupling a wide range of boronic acids with heteroaryl halides.[11]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step without promoting unwanted side reactions, such as hydrolysis of the starting material.[9][11]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used.[9][11] The organic solvent solubilizes the pyrazinone and catalyst, while water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Detailed Experimental Protocol: Synthesis of 5-Aryl-6-chloropyrazin-2-ol
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be stirred to create a suspension.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv), to the flask under a positive pressure of argon.
-
Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloropyrazin-2-ol derivative.
| Parameter | Recommended Value | Purpose |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.1 - 1.5 equiv |
| Catalyst | Pd(dppf)Cl₂ | 3 - 5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M concentration |
| Temperature | 80 - 90 °C | Thermal Energy |
| Atmosphere | Inert (Argon or N₂) | Prevent catalyst degradation |
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through palladium catalysis.[12][13][14] This reaction is exceptionally valuable for installing primary and secondary amine functionalities, which are prevalent in pharmacologically active molecules.[15] Again, the C-Br bond is the preferred site for this transformation under controlled conditions.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[15] Ligands like Xantphos or BrettPhos are designed to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[13][16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the active nitrogen nucleophile.[13][15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and deactivation of the catalytic species.[13][15]
Detailed Experimental Protocol: Synthesis of 5-Amino-6-chloropyrazin-2-ol
Figure 3: Experimental workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
In a glovebox or under a strictly inert atmosphere: To a microwave vial or a sealable reaction tube, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 6 mol%).
-
Add the primary or secondary amine (1.2 equiv) followed by anhydrous toluene or dioxane.
-
Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor its progress by LC-MS. Reactions can take from 4 to 24 hours depending on the amine's reactivity.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography to yield the desired 5-amino-6-chloropyrazin-2-ol product.
| Parameter | Recommended Value | Purpose |
| Substrate | This compound | 1.0 equiv |
| Nucleophile | Primary or Secondary Amine | 1.2 - 1.5 equiv |
| Pd Precursor | Pd₂(dba)₃ | 2 - 5 mol% |
| Ligand | Xantphos / BrettPhos | 4 - 10 mol% |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 equiv |
| Solvent | Anhydrous Toluene or Dioxane | 0.1 - 0.2 M |
| Temperature | 100 - 110 °C | Thermal Energy |
| Atmosphere | Strictly Inert (Argon or N₂) | Protects catalyst system |
Protocol III: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free, method for functionalizing electron-deficient aromatic rings.[6][17][18] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][19] This pathway is particularly effective on the pyrazinone core due to its inherent electron-poor nature. This method can be used to introduce O-, S-, and N-nucleophiles. The regioselectivity between the C-Cl and C-Br positions can be influenced by the nucleophile and conditions, but often substitution occurs at the more electrophilic carbon, which is typically the one bearing the more electronegative chlorine atom.
Causality Behind Experimental Choices:
-
Nucleophile/Base System: For alcohol or thiol nucleophiles, a base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) is needed to generate the more potent alkoxide or thiolate nucleophile.[6] For amine nucleophiles, the amine itself can often act as both the nucleophile and the base, or an external non-nucleophilic base can be added.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they can solvate the charged intermediate and do not interfere with the nucleophile.
Detailed Experimental Protocol: Synthesis of 6-Alkoxy-5-bromopyrazin-2-ol
Figure 4: Experimental workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask.
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv) and stir the suspension for 10-15 minutes at room temperature.
-
Add the alcohol or thiol nucleophile (1.2 equiv) dropwise to the mixture.
-
Heat the reaction to the desired temperature (ranging from 40 °C to 80 °C) and stir.
-
Monitor the consumption of the starting material using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash chromatography or recrystallization to obtain the pure substituted pyrazinone.
| Parameter | Recommended Value | Purpose |
| Substrate | This compound | 1.0 equiv |
| Nucleophile | Alcohol, Thiol, or Amine | 1.2 - 2.0 equiv |
| Base | Cs₂CO₃, K₂CO₃, KOtBu | 1.5 - 2.5 equiv |
| Solvent | DMF, DMSO, THF | 0.2 M |
| Temperature | 25 - 80 °C | Thermal Energy |
| Atmosphere | Air or Inert | Generally air-tolerant |
General Considerations for All Protocols
-
Safety: Always handle halogenated organic compounds, palladium catalysts, strong bases, and volatile organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Monitoring: TLC is a quick and effective tool. A typical mobile phase for these compounds is a mixture of hexanes and ethyl acetate. Staining with potassium permanganate or visualization under UV light is effective. LC-MS provides more definitive tracking of starting material consumption and product formation.
-
Purification and Characterization: Flash column chromatography is the most common purification method. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a powerful and adaptable building block for the synthesis of diverse chemical libraries. By leveraging modern synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, researchers can selectively functionalize the pyrazinone core to develop novel compounds for applications in drug discovery, agrochemicals, and materials science.[20] The protocols detailed in this guide provide a validated and reliable foundation for these synthetic endeavors.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chemimpex.com [chemimpex.com]
palladium-catalyzed reactions involving 5-Bromo-6-chloropyrazin-2-ol
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-6-chloropyrazin-2-ol: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrazin-2-ol Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2][3] Its derivatives are integral to approved pharmaceuticals, including agents for treating tuberculosis and various infections, and are actively investigated in numerous drug discovery programs.[1][2] this compound is a particularly valuable and versatile building block. It features two distinct halogen atoms—bromine and chlorine—at positions amenable to selective functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, making it an essential tool for creating diverse chemical libraries for screening and lead optimization.
This guide provides detailed application notes and robust protocols for the most common and powerful . We will delve into the causality behind experimental choices, offering insights to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this scaffold.
Core Concept: Chemoselectivity in Dihalogenated Systems
The primary strategic consideration when working with this compound is achieving chemoselectivity. The reactivity of aryl halides in palladium-catalyzed oxidative addition typically follows the order: I > Br > OTf >> Cl.[4][5] This inherent reactivity difference forms the basis for selective functionalization.
-
C-Br Bond (Position 5): This bond is significantly more reactive than the C-Cl bond. Milder reaction conditions will preferentially activate the C-Br bond, allowing for selective coupling at the 5-position while leaving the 6-chloro substituent intact for subsequent transformations.
-
C-Cl Bond (Position 6): While less reactive, the C-Cl bond is activated by the electron-deficient nature of the pyrazine ring. To target this position, more forcing conditions (higher temperatures) or more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) are generally required, often after the 5-position has already been functionalized.[4]
The ability to sequentially address these two positions is the cornerstone of this substrate's utility.
Caption: Sequential functionalization workflow for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl boronic acids/esters.[4][6] Its tolerance for a wide range of functional groups makes it a cornerstone of modern organic synthesis.[7]
Causality of Component Selection
The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.[4]
-
Catalyst: Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ are reliable starting points. For the less reactive C-Cl bond, more advanced pre-catalysts (e.g., XPhos-Pd-G3) incorporating bulky ligands can significantly improve catalytic activity.[4]
-
Ligand: For simple couplings at the C-Br position, PPh₃ (often part of the Pd(PPh₃)₄ complex) is sufficient. To enhance reactivity, particularly for the C-Cl bond, bulky and electron-rich phosphine ligands like XPhos or SPhos are employed. These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.
-
Base: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] K₃PO₄ is often a good general-purpose choice.[4]
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic substrate and the inorganic base.[4]
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Selective Suzuki Coupling at the 5-Position
This protocol details the coupling of an arylboronic acid at the C-Br bond of this compound.
1. Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
2. Catalyst Addition:
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
3. Solvent Addition:
-
Add degassed 1,4-dioxane and water in a 4:1 v/v ratio (to make a ~0.1 M solution with respect to the pyrazinol).
4. Reaction:
-
Stir the reaction mixture vigorously at 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
5. Workup:
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-chloro-5-arylpyrazin-2-ol.
| Parameter | Recommended Conditions | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/PPh₃ | Pd(PPh₃)₄ is a reliable choice for C-Br activation.[4] |
| Ligand | PPh₃ | Sufficient for the more reactive C-Br bond. |
| Base | K₃PO₄, K₂CO₃ | K₃PO₄ is effective and generally provides good results.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Standard biphasic system to dissolve all components.[4] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without affecting the C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and degradation of the Pd(0) catalyst.[4] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyrazine core.[9] This reaction is invaluable for creating linear, rigid structures often explored in materials science and as precursors for more complex heterocyclic systems.[10][11][12] It uniquely employs a dual-catalyst system of palladium and copper(I).[13]
Causality of Component Selection
-
Palladium Catalyst: As with the Suzuki coupling, Pd(PPh₃)₄ is a common and effective choice for activating the C-Br bond.
-
Copper(I) Co-catalyst: A copper salt, typically Copper(I) iodide (CuI), is essential. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.[13]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
-
Solvent: Anhydrous, degassed solvents like DMF or THF are used to ensure an oxygen-free environment, which is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[4]
Catalytic Cycle Diagram: Sonogashira Coupling
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of the 5-Bromo-6-chloropyrazin-2-ol Scaffold
Introduction: The Pyrazine Core in Modern Drug Discovery
The pyrazine ring is a privileged N-heterocyclic scaffold, forming the core of numerous biologically active compounds and marketed pharmaceuticals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems make it a highly valuable motif in medicinal chemistry. The compound 5-Bromo-6-chloropyrazin-2-ol represents a particularly versatile starting material for the synthesis of novel pyrazine derivatives. Its dihalogenated nature, featuring two distinct halogen atoms (bromine and chlorine), allows for selective and sequential functionalization, providing a powerful platform for building molecular complexity and exploring structure-activity relationships (SAR).
This guide provides a detailed overview of the primary methods for functionalizing the pyrazine ring of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.
A critical feature of this molecule is the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl.[4] This principle allows for the selective functionalization of the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 6-position intact for subsequent transformations.
Part 1: Palladium-Catalyzed C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds under mild conditions.[5][6] For the this compound scaffold, the Suzuki-Miyaura and Sonogashira couplings are paramount for introducing aryl, heteroaryl, and alkynyl moieties.
Suzuki-Miyaura Coupling: Access to Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[7][8] This reaction is ideal for selectively functionalizing the C5-Br position of the pyrazine core.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide higher yields and faster reaction times, especially for less reactive substrates.[9][10] The ligand stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step of the catalytic cycle.[8][11]
-
Solvent: A mixed solvent system, typically an organic solvent (e.g., 1,4-Dioxane, Toluene, DME) with water, is often used to dissolve both the organic starting materials and the inorganic base.[10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[4]
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) to the flask.[10]
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-6-chloropyrazin-2-ol derivative.
| Parameter | Recommended Conditions | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable choice.[9] PdCl₂(dppf) is excellent for heteroaryl boronic acids.[11] Ligand-based systems offer high activity. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a good general-purpose base. Cs₂CO₃ can be effective for challenging couplings.[10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DME | A mixed aqueous system is common to ensure all reagents are in solution.[10] |
| Temperature | 80–110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to pyrazine-containing acetylenic compounds.[12] These products are highly valuable as the alkyne can be further manipulated, for instance, via click chemistry or reduction.
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium component drives the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile in the transmetalation step.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[13]
-
Atmosphere: The reaction must be conducted under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glasner coupling), which is promoted by oxygen and the copper catalyst.[13]
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the copper(I) co-catalyst (CuI, 10 mol%), and an amine base (e.g., Et₃N, 2-3 equiv.).[10]
-
Reaction: Stir the mixture at room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via column chromatography to yield the desired 5-alkynyl-6-chloropyrazin-2-ol.
| Parameter | Recommended Conditions | Rationale & Notes |
| Pd Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Both are standard and effective catalysts for this transformation. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[15] |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and often a solvent or co-solvent. |
| Temperature | Room Temperature to 80 °C | The reaction is often efficient at or slightly above room temperature.[10] |
Part 2: Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination: Direct Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[16][17] This reaction allows for the direct coupling of amines with the C5-Br position of the pyrazine ring, providing a modular route to a wide range of N-substituted derivatives.
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Early generations of catalysts were limited in scope, but the development of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, and Buchwald's biarylphosphine ligands like XPhos and SPhos) has dramatically expanded the reaction's utility, allowing for the coupling of a wide variety of amines, including primary and secondary amines, and even ammonia equivalents.[16][18][19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the N-H bond in the intermediate palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[18]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base.[18]
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
-
Preparation: In an oven-dried vial or flask inside a glovebox, weigh this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4-5 mol%), and the base (NaOt-Bu, 1.4 equiv.).
-
Reaction Setup: Seal the vial, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the vial in a pre-heated block at 80-110 °C and stir vigorously. Monitor the reaction's completion by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography to afford the desired 5-amino-6-chloropyrazin-2-ol derivative.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant for functionalizing the C-Br bond, the C-Cl bond at the 6-position is activated towards Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitrogen atoms of the pyrazine ring lower the electron density at the carbon atoms, making the ring susceptible to attack by strong nucleophiles.[20][21] This provides an alternative or complementary strategy to cross-coupling.
-
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[21] A strong nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21] Aromaticity is then restored by the expulsion of the leaving group (chloride).
-
Substrate Requirements: The reaction is highly favored when strong electron-withdrawing groups are present on the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate.[21][22] The pyrazine nitrogens serve this role effectively.
-
Reaction Conditions: SNAr typically requires a strong nucleophile (e.g., alkoxides, thiolates, or amines) and may require elevated temperatures to overcome the activation energy barrier.[23]
-
Preparation: To a solution of an alcohol (e.g., methanol, 5-10 equiv.) in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH, 1.5 equiv.) at 0 °C to generate the sodium alkoxide in situ.
-
Substrate Addition: Once the hydrogen evolution ceases, add the 5-functionalized-6-chloropyrazin-2-ol (1.0 equiv., obtained from a previous cross-coupling reaction).
-
Reaction: Allow the mixture to warm to room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Conclusion and Strategic Outlook
The this compound scaffold offers a robust and flexible platform for the synthesis of diverse chemical libraries. By leveraging the principles of differential reactivity, researchers can employ a logical and sequential functionalization strategy. The C-Br bond at the 5-position is readily addressed through a suite of well-established palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The remaining C-Cl bond at the 6-position can then be targeted for further diversification, either through more forcing cross-coupling conditions or via nucleophilic aromatic substitution. This strategic approach enables the controlled and efficient construction of complex pyrazine derivatives for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
The Strategic Application of 5-Bromo-6-chloropyrazin-2-ol in the Genesis of Advanced Bioactive Materials
Foreword: Unveiling the Potential of a Halogenated Pyrazinone Scaffold
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures with tailored functionalities is paramount. Heterocyclic compounds, particularly those bearing halogen substituents, serve as versatile synthons, offering multiple reaction vectors for the construction of complex molecular frameworks. Among these, 5-Bromo-6-chloropyrazin-2-ol, a uniquely substituted pyrazinone, has emerged as a strategic building block. Its distinct electronic properties and the differential reactivity of its bromine and chlorine atoms provide a sophisticated platform for the synthesis of a new generation of bioactive molecules, particularly in the realm of targeted therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the practical applications and detailed protocols for leveraging this powerful synthetic intermediate.
Core Principles: The Chemical Versatility of this compound
The utility of this compound as a precursor for novel materials stems from the inherent chemical characteristics of its pyrazinone core and its halogen substituents. The pyrazinone ring system is a common motif in a variety of biologically active natural products and synthetic pharmaceuticals.[1] The presence of both a bromine and a chlorine atom on the pyrazine ring allows for selective, stepwise functionalization through a variety of cross-coupling reactions. This differential reactivity is the cornerstone of its application, enabling the controlled and directional synthesis of complex target molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly well-suited for the derivatization of halogenated pyrazines.[2] These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of diverse molecular libraries for biological screening. The strategic selection of catalytic systems and reaction conditions allows for the selective reaction at either the bromo or chloro position, providing a powerful tool for combinatorial chemistry and the optimization of lead compounds in drug discovery programs.
A prime example of the strategic use of a related pyrazine scaffold is in the synthesis of the selective PKMYT1 inhibitor, RP-6306, a clinical candidate for the treatment of solid tumors.[3][4][5][6][7][8] The synthesis of this complex molecule relies on the sequential functionalization of a pyrazine core, highlighting the importance of such building blocks in the development of next-generation cancer therapies.
Application Note I: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical first step in its utilization as a building block. The following protocol is adapted from the supplementary information of the synthesis of RP-6306, demonstrating a reliable method for the preparation of this key intermediate from its corresponding amine.[5]
Experimental Protocol: Diazotization of 5-Bromo-6-chloropyrazin-2-amine
Objective: To synthesize this compound from 5-Bromo-6-chloropyrazin-2-amine via a diazotization reaction.
Materials:
-
5-Bromo-6-chloropyrazin-2-amine (1.0 eq)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Crushed ice
-
Water
Procedure:
-
Under vigorous mechanical stirring, dissolve 5-Bromo-6-chloropyrazin-2-amine in sulfuric acid at 0 °C.
-
Portion-wise, add sodium nitrite to the solution, maintaining the temperature at 0 °C. The mixture will become thick.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Slowly pour the reaction mixture into a large volume of cold water containing crushed ice, ensuring the temperature remains below 30 °C.
-
A precipitate will form. Collect the solid by filtration.
-
The resulting solid is this compound.
Data Summary:
| Compound | Starting Material | Reagents | Key Parameters |
| This compound | 5-Bromo-6-chloropyrazin-2-amine | H₂SO₄, NaNO₂ | 0 °C, 1 hour |
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Application Note II: Derivatization via Suzuki-Miyaura Cross-Coupling
The true power of this compound lies in its capacity for further elaboration. The Suzuki-Miyaura cross-coupling reaction is a robust method for introducing aryl or heteroaryl substituents, which are often key pharmacophores in bioactive molecules. The following protocol provides a general framework for such a transformation.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the 5-position of the pyrazinone ring, leveraging the higher reactivity of the C-Br bond.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound, the aryl boronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Reaction Type | Substrate | Reagent | Catalyst | Key Parameters |
| Suzuki-Miyaura | This compound | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄, Dioxane/H₂O, 80-100 °C |
Diagram: Suzuki-Miyaura Coupling Pathway
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of reactive sites provides a versatile and reliable platform for the synthesis of novel, high-value materials. The protocols detailed herein offer a starting point for the exploration of its synthetic potential. As the demand for more sophisticated and targeted therapeutics continues to grow, the application of such well-defined building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and materials science. The ability to selectively and sequentially modify this pyrazinone core opens up a vast chemical space for the creation of innovative molecular entities with the potential to address significant challenges in human health.
References
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 3. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of an orally bioavailable and selective PKMYT1 inhibitor, RP-6306 [worldwide.promega.com]
- 8. Discovery of orally bioavailable and selective PKMYT1 inhibitor RP-6306 [morressier.com]
Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 5-Bromo-6-chloropyrazin-2-ol
Abstract
5-Bromo-6-chloropyrazin-2-ol is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its di-halogenated and functionalized pyrazine core offers multiple reaction sites for diversification, making it a valuable scaffold in drug discovery.[2][3] This application note provides a comprehensive, scalable, and field-tested protocol for the synthesis and purification of this compound. The guide details a robust synthetic strategy, explains the rationale behind key procedural steps, and outlines a highly efficient purification workflow. This document is intended for researchers, scientists, and drug development professionals engaged in process chemistry and large-scale organic synthesis.
Enhanced Safety and Materials Handling
The synthesis of this compound involves hazardous materials and reagents. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): All procedures must be performed while wearing a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a full-face shield.[4]
-
Ventilation: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust, vapors, or fumes.[5][6]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[5] In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.[7]
-
Reagent Handling: Halogenating agents are corrosive and toxic. Weigh and dispense them within the fume hood. Avoid dust formation and ensure containers are tightly closed when not in use.[7]
Synthetic Strategy and Rationale
The selected synthetic route is designed for scalability, avoiding costly reagents and complex chromatographic purifications where possible. The strategy begins with commercially available 2-aminopyrazine and proceeds through a three-step sequence: hydroxylation, chlorination, and bromination.
The causality behind this sequence is rooted in the principles of electrophilic aromatic substitution on the pyrazine ring. The initial conversion to pyrazin-2-ol (which exists in tautomeric equilibrium with pyrazin-2(1H)-one) activates the ring for subsequent halogenation. The directing effects of the existing substituents are leveraged to achieve the desired regiochemistry.
Overall Synthetic Workflow
Caption: High-level workflow for the three-step synthesis of the target compound.
Part 1: Detailed Protocol for Large-Scale Synthesis
This protocol is optimized for a 100-gram scale of the final product. All operations should be performed in appropriately sized reactors equipped with mechanical stirring, temperature control, and an inert atmosphere (Nitrogen or Argon).
Table 1: Reagent and Material List
| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Quantity |
| Step 1: Pyrazin-2-ol Synthesis | ||||
| 2-Aminopyrazine | 95.10 | 1.57 | 1.0 | 150.0 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.73 | 1.1 | 119.4 g |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | - | - | 1.5 L |
| Deionized Water | 18.02 | - | - | 3.0 L |
| Step 2: 6-Chloropyrazin-2-ol Synthesis | ||||
| Pyrazin-2-ol | 96.09 | 1.04 | 1.0 | ~100 g (from Step 1) |
| N-Chlorosuccinimide (NCS) | 133.45 | 1.09 | 1.05 | 145.5 g |
| Acetonitrile (ACN) | 41.05 | - | - | 2.0 L |
| Step 3: this compound Synthesis | ||||
| 6-Chloropyrazin-2-ol | 130.53 | 0.80 | 1.0 | ~104 g (from Step 2) |
| N-Bromosuccinimide (NBS) | 177.98 | 0.84 | 1.05 | 149.5 g |
| Acetonitrile (ACN) | 41.05 | - | - | 2.5 L |
Step-by-Step Methodology
Step 1: Synthesis of Pyrazin-2-ol
-
Reactor Setup: In a 5 L reactor, carefully add 1.5 L of concentrated sulfuric acid to 1.5 L of deionized water while cooling in an ice/salt bath to maintain the temperature below 10°C.
-
Dissolution: To the cooled acid solution, slowly add 150.0 g of 2-aminopyrazine. Stir until all solids are dissolved. Maintain the temperature below 10°C.
-
Diazotization: In a separate beaker, dissolve 119.4 g of sodium nitrite in 1.5 L of cold deionized water. Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C. The formation of the diazonium salt is highly exothermic and requires careful control.
-
Hydrolysis: After the addition is complete, slowly warm the reaction mixture to 70-80°C. Vigorous nitrogen gas evolution will be observed. Maintain this temperature for 2 hours until gas evolution ceases. This step drives the hydrolysis of the diazonium salt to the desired pyrazin-2-ol.
-
Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH reaches ~7. The product will precipitate as a solid.
-
Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 500 mL), and dry under vacuum at 60°C to a constant weight. The expected yield is approximately 95-105 g.
Step 2: Synthesis of 6-Chloropyrazin-2-ol
-
Reactor Setup: Charge the 5 L reactor with the ~100 g of pyrazin-2-ol from Step 1 and 2.0 L of acetonitrile. Stir to form a suspension.
-
Chlorination: Add 145.5 g of N-Chlorosuccinimide (NCS) to the suspension in portions over 30 minutes. The reaction is mildly exothermic.
-
Reaction: Heat the mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The choice of 50°C provides a balance between reaction rate and prevention of potential side reactions.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add 2 L of deionized water and stir for 30 minutes. The product will precipitate, while the succinimide byproduct remains largely in the aqueous phase.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash with cold deionized water (2 x 500 mL), and dry under vacuum at 60°C. The expected yield is approximately 100-110 g.
Step 3: Synthesis of this compound
-
Reactor Setup: Charge the 5 L reactor with the ~104 g of 6-chloropyrazin-2-ol from Step 2 and 2.5 L of acetonitrile.
-
Bromination: Add 149.5 g of N-Bromosuccinimide (NBS) in portions over 30 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 6-8 hours. Monitor for completion by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to 0-5°C. The final product, being less soluble, will precipitate from the acetonitrile.
-
Filtration: Collect the crude product by vacuum filtration and wash with a minimal amount of cold acetonitrile (2 x 100 mL) to remove residual succinimide. The solid is then carried forward to the purification protocol.
Part 2: Large-Scale Purification Protocol
The primary method for purifying the final product at scale is recrystallization, which is cost-effective and efficient for removing the main impurities (succinimide and any unreacted starting material).
Purification Workflow
Caption: Step-wise process for the purification of the final compound via recrystallization.
Step-by-Step Recrystallization Methodology
-
Solvent Selection: A mixed solvent system of Ethanol/Water is chosen for its excellent solvating power for the product at high temperatures and poor solvating power at low temperatures, ensuring high recovery of pure crystals.
-
Dissolution: Transfer the crude this compound to a clean reactor. For every 100 g of crude product, add 1 L of ethanol. Heat the mixture to 70-75°C with stirring until all solids dissolve.
-
Water Addition: To the hot solution, slowly add deionized water (approximately 400-500 mL per 1 L of ethanol) until the solution becomes faintly turbid. Add a small amount of ethanol (10-20 mL) back into the solution until it becomes clear again. This ensures the solution is perfectly saturated at high temperature.
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring. Then, cool the mixture further in an ice bath to 0-5°C for at least 2 hours to maximize crystal formation. Slow cooling is critical for the formation of large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a cold 70:30 Ethanol/Water mixture (2 x 150 mL) to remove any residual soluble impurities. Dry the final product under vacuum at 60°C until a constant weight is achieved.
Data Summary and Troubleshooting
Table 2: Expected Results and Product Specifications
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light yellow crystalline solid | Visual Inspection |
| Overall Yield | 60-70% (from 2-Aminopyrazine) | Gravimetric |
| Purity | ≥98.5% | HPLC, qNMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, LC-MS |
| Melting Point | To be determined | Melting Point Apparatus |
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete diazotization; temperature too high during NaNO₂ addition. | Ensure temperature is strictly controlled (<5°C). Check the purity of 2-aminopyrazine. |
| Incomplete Halogenation | Insufficient halogenating agent; reaction time too short. | Increase equivalents of NCS/NBS to 1.1. Extend reaction time and monitor closely by LC-MS. |
| Product Fails Purity Spec | Inefficient recrystallization; impurities co-precipitate. | Adjust the ethanol/water ratio. Ensure slow cooling. Consider a second recrystallization if necessary. For very stubborn impurities, a silica gel plug filtration may be required, though this is less ideal for large scales.[8] |
| Dark Colored Product | Degradation due to excessive heat or prolonged reaction times. | Lower reaction temperatures slightly and ensure completion to avoid extended heating.[9] |
Conclusion
This application note presents a reliable and scalable method for the synthesis and purification of this compound. The protocol is designed with process safety, economic viability, and robustness in mind, making it suitable for implementation in both academic research laboratories and industrial manufacturing settings. The detailed step-by-step instructions and troubleshooting guide provide a solid framework for achieving high yields and purity of this important pharmaceutical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6-chloropyrazin-2-ol
Welcome to the dedicated technical support resource for researchers, chemists, and professionals in drug development working with 5-Bromo-6-chloropyrazin-2-ol. This guide is designed to provide in-depth, practical solutions to common purification challenges, ensuring you achieve the desired purity for your downstream applications. Our approach is rooted in fundamental chemical principles and validated by field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route. However, common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors, such as a corresponding aminopyrazine or a pyrazin-2-ol derivative prior to halogenation.
-
Reagent-Derived Impurities: Byproducts from the brominating or chlorinating agents. For instance, if N-bromosuccinimide (NBS) is used for bromination, succinimide will be a significant byproduct.[1]
-
Reaction Byproducts:
-
Isomeric Impurities: Formation of other positional isomers of bromine and chlorine on the pyrazinone ring.
-
Poly-halogenated Species: Introduction of more than one bromine atom.
-
Hydrolyzed Species: If harsh acidic or basic conditions are used, cleavage of the halogen groups can occur.
-
Polymeric Materials: Excessive heat during synthesis can lead to the formation of dark-colored polymeric byproducts.[2]
-
Q2: My purified this compound is a brownish or yellowish solid, not the expected off-white powder. What could be the cause?
A2: A discolored final product often points to the presence of trace impurities. The most common culprits are:
-
Residual Halogen: Traces of bromine or iodine from the halogenation step can impart color.
-
Oxidation Products: Pyrazinone rings, especially with electron-donating groups, can be susceptible to air oxidation over time, leading to colored byproducts.[2]
-
Polymeric Byproducts: As mentioned, overheating the reaction mixture can lead to the formation of colored, high-molecular-weight polymers that are difficult to remove.[2]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-technique approach is always recommended for robust purity assessment:
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating closely related impurities and providing accurate percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.
-
Elemental Analysis: Determines the percentage composition of C, H, N, Br, and Cl, which can be compared to the theoretical values.
Troubleshooting Guide: Purification of this compound
This section addresses specific issues you might encounter during the purification process.
Scenario 1: Multiple Spots on TLC After Initial Work-up
Problem: Your crude product shows three spots on the TLC plate: a major product spot and two minor impurity spots (one more polar, one less polar).
Causality: This is a common outcome in organic synthesis. The less polar spot could be a starting material or a less halogenated intermediate. The more polar spot is likely a byproduct with increased polarity, such as succinimide from an NBS reaction, or a di-hydroxy pyrazine derivative.
Solution Pathway:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.
-
Recrystallization: If the impurities are present in small amounts and have significantly different solubilities compared to your product, recrystallization can be a simpler and more scalable purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[3]
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for pyrazinone derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[4]
-
Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top.
-
Equilibrate the column by running the chosen eluent through it.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing your desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, especially when the impurities are present in smaller quantities.[5]
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water). For halogenated heterocyclic compounds, polar protic solvents or mixtures with non-polar solvents are often effective.[6]
-
A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be highly effective.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Data Presentation
Table 1: Suggested TLC Solvent Systems for this compound
| Solvent System (v/v) | Expected Rf of Product | Notes |
| Hexane : Ethyl Acetate (1:1) | ~0.4 | Good starting point for initial screening. |
| Dichloromethane : Methanol (95:5) | ~0.5 | Useful for more polar impurities. |
| Toluene : Acetone (4:1) | ~0.35 | Can provide different selectivity. |
Table 2: Potential Recrystallization Solvents for this compound
| Solvent | Solubility Profile | Potential Issues |
| Ethanol | High solubility when hot, lower when cold. | May require a co-solvent like water for good crystal recovery. |
| Isopropanol | Similar to ethanol, but less volatile. | |
| Ethyl Acetate / Hexane | Dissolve in hot ethyl acetate, add hexane until cloudy. | Good for removing both more and less polar impurities. |
| Toluene | Good for less polar compounds. | Higher boiling point, may be harder to remove completely. |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step process of purification by recrystallization.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 4. paperpublications.org [paperpublications.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
preventing dehalogenation of 5-Bromo-6-chloropyrazin-2-ol in coupling reactions
Technical Support Center: 5-Bromo-6-chloropyrazin-2-ol
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for handling this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in cross-coupling reactions. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to overcome the common challenge of C-Br bond cleavage, ensuring high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to dehalogenation?
A1: The susceptibility arises from the electronic nature of the pyrazine ring. The two nitrogen atoms and the chlorine atom are strongly electron-withdrawing, which polarizes the carbon-bromine bond. While this activates the C-Br bond for the desired oxidative addition to the palladium catalyst, it also makes the molecule vulnerable to reductive dehalogenation (hydrodehalogenation), where the bromine is replaced by a hydrogen atom. This side reaction is a common issue with electron-deficient heteroaryl halides.[1]
Q2: What is the primary chemical mechanism behind this unwanted dehalogenation?
A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can react with the organopalladium intermediate (Ar-Pd-X) in a competing reductive elimination pathway to produce the dehalogenated byproduct (Ar-H). Sources of the hydride can include the base, solvent, or impurities in the reagents.[2]
Q3: My reaction is sluggish and I see a lot of dehalogenation. Are these two problems related?
A3: Yes, they are often linked. If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the organopalladium intermediate has a longer lifetime. This increased lifetime provides a greater opportunity for it to encounter a Pd-H species and undergo the undesired dehalogenation. Accelerating the rate-determining step of the desired coupling is a key strategy to outcompete the side reaction.[1][3]
Q4: The compound is named pyrazin-2-ol, but can it exist in other forms? Does this matter?
A4: Excellent question. This compound exists in tautomeric equilibrium with its pyrazin-2(1H)-one form. This is critical because the pyrazinone tautomer has an acidic N-H proton. In the presence of a base, this proton can be removed, creating an anionic pyrazinone ring. This change in the electronic properties of the substrate can significantly impact catalyst coordination and reactivity. For similar N-H containing heterocycles like pyrroles and indoles, deprotonation can increase the rate of dehalogenation, and N-protection is often required to suppress it.[4][5]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving dehalogenation issues during your experiments.
Problem 1: High Levels of Dehalogenated Byproduct (>15%)
This is the most common issue. The primary goal is to make the desired cross-coupling reaction kinetically favored over the dehalogenation pathway.
Potential Cause A: Inappropriate Base Selection
-
Why it happens: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are a frequent source of hydrides, particularly at elevated temperatures, through pathways like β-hydride elimination.[2]
-
Solution: Switch to weaker, non-nucleophilic inorganic bases. Phosphates and carbonates are excellent choices as they are far less likely to generate hydride species.
-
Recommendation: Use K₃PO₄ or K₂CO₃. Cesium carbonate (Cs₂CO₃) is also effective, albeit more expensive.
-
Potential Cause B: Suboptimal Catalyst/Ligand System
-
Why it happens: The ligand is the most critical factor in controlling the outcome. Less bulky, electron-poor ligands like triphenylphosphine (PPh₃) can lead to slow reductive elimination, allowing the dehalogenation pathway to compete.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the catalyst and dramatically accelerate the rate of reductive elimination, which is the final step in forming your desired product. This increased rate ensures the desired coupling happens before dehalogenation can occur.[2][6][7]
Potential Cause C: High Reaction Temperature
-
Why it happens: Dehalogenation often has a higher activation energy than the desired coupling reaction.[3] Running the reaction at excessively high temperatures can disproportionately accelerate the rate of the undesired side reaction. High heat also promotes the decomposition of solvents like DMF into hydride-donating species.[2][9]
-
Solution: Reduce the reaction temperature. The use of a highly active catalyst system (see Cause B) often allows for lower reaction temperatures (e.g., 80-100 °C) without sacrificing conversion rates.[3]
Problem 2: Low or No Conversion to Desired Product
If the starting material remains largely unreacted, the issue lies with activating the catalytic cycle.
Potential Cause A: Inactive Catalyst
-
Why it happens: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing. The electron-deficient pyrazine substrate can sometimes inhibit the catalyst.
-
Solution:
-
Use a Modern Precatalyst: Switch to a well-defined precatalyst (e.g., XPhos Pd G3) that is designed to readily generate the active Pd(0) species under mild conditions.
-
Check Reagent Quality: Ensure all reagents, especially the boronic acid or other coupling partner, are pure. Impurities can poison the catalyst.
-
Ensure Anhydrous/Anaerobic Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture. Oxygen can deactivate Pd(0) catalysts.
-
Potential Cause B: The "N-H Problem"
-
Why it happens: As discussed in FAQ A4, the acidic N-H proton of the pyrazinone tautomer may be interfering. Deprotonation can alter the substrate's electronics or cause it to coordinate to the palladium in an unproductive way.
-
Solution: Consider a preliminary experiment where the pyrazinol nitrogen is protected with a suitable protecting group (e.g., SEM, or even a methyl group). While this adds a step, it can definitively diagnose and solve N-H related issues, a known strategy for suppressing dehalogenation in other N-heterocyclic systems.[4][5]
Data-Driven Recommendations
To facilitate decision-making, the following tables summarize key reaction parameters.
Table 1: Ligand Selection Guide for Minimizing Dehalogenation
| Ligand | Class | Key Characteristics | Impact on Dehalogenation |
| PPh₃ | Monodentate Arylphosphine | Low steric bulk, less electron-rich. | High Risk. Slow reductive elimination allows dehalogenation to compete. |
| XPhos | Biarylphosphine | Very bulky, highly electron-rich. | Excellent Choice. Rapidly accelerates reductive elimination, effectively outcompeting dehalogenation.[2] |
| SPhos | Biarylphosphine | Bulky, highly electron-rich. | Excellent Choice. Similar performance to XPhos in many systems.[2] |
| RuPhos | Biarylphosphine | Bulky, electron-rich, with good solubility. | Excellent Choice. Often provides superior results for heteroaryl couplings.[2] |
Table 2: Base Selection and Dehalogenation Risk
| Base | Class | Comments on Dehalogenation Risk |
| NaOtBu, KOtBu | Strong Alkoxide | Very High Risk. Prone to generating hydride species, especially >80 °C. Avoid for this substrate.[2] |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Low Risk. A standard and safe choice for sensitive substrates. Cs₂CO₃ is more soluble and basic. |
| K₃PO₄ | Inorganic Phosphate | Very Low Risk. Often the base of choice for challenging Suzuki couplings. Its moderate basicity and low nucleophilicity are ideal.[1][2] |
Visualizing the Competing Pathways & Workflow
Understanding the kinetic competition is key to rational reaction design.
Caption: Competing reaction pathways for the Ar-Pd-X intermediate.
Caption: A logical troubleshooting workflow for dehalogenation issues.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Conditions
This protocol is designed as a robust starting point to maximize the yield of the desired coupled product while suppressing dehalogenation.
-
Reaction Setup: In a glovebox, add the arylboronic acid (1.2 - 1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and a palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Substrate Addition: Add this compound (1.0 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Degassing: Seal the tube, remove it from the glovebox, and perform three freeze-pump-thaw cycles to ensure all oxygen is removed. Alternatively, sparge the solution with argon for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. Look for the consumption of starting material and the appearance of both the desired product and the dehalogenated byproduct (6-chloropyrazin-2-ol).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. cfmot.de [cfmot.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability of 5-Bromo-6-chloropyrazin-2-ol under acidic and basic conditions
Welcome to the technical support center for 5-Bromo-6-chloropyrazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our aim is to provide you with the foundational knowledge to anticipate potential challenges and design robust experimental protocols.
Understanding the Molecule: Tautomerism
A critical aspect to consider when working with this compound is its existence in two tautomeric forms: the pyrazin-2-ol and the pyrazin-2-one form.[1][2][3] The equilibrium between these two forms can be influenced by factors such as the solvent and the pH of the medium. This tautomerism can impact the compound's reactivity and stability.
Caption: Tautomeric equilibrium of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered during experiments involving this compound.
Stability under Acidic Conditions
Question: What is the general stability of this compound in strongly acidic solutions?
Answer: Generally, heterocyclic compounds can exhibit instability in strong acidic conditions.[4][5] For this compound, the primary concern under strongly acidic conditions (e.g., pH < 2) would be the protonation of the nitrogen atoms in the pyrazine ring. This can potentially lead to an increase in solubility in aqueous acidic media, but also to ring opening under harsh conditions (e.g., elevated temperatures and concentrated acid). However, the halogen substituents (bromo and chloro) are generally stable to acidic conditions and are unlikely to be hydrolyzed.
Question: What are the potential degradation pathways for this compound under acidic conditions?
Answer: While the pyrazine ring is relatively stable, extreme acidic conditions could potentially lead to degradation. The most likely pathway would involve protonation of the ring nitrogens, which could make the ring more susceptible to nucleophilic attack by water, although this is generally less favorable than in basic conditions. For many heterocyclic compounds, acidic conditions can catalyze hydrolysis.[5][6]
Question: How can I monitor the stability of my compound in an acidic medium?
Answer: The most effective way to monitor the stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC: An HPLC method with a suitable column (e.g., C18) and a UV detector can be used to monitor the disappearance of the parent compound over time. The appearance of new peaks would indicate degradation.
-
LC-MS: This technique is highly recommended as it not only allows for monitoring the parent compound but also helps in the tentative identification of any degradation products by their mass-to-charge ratio.
Stability under Basic Conditions
Question: Is this compound stable in basic solutions?
Answer: this compound is expected to be significantly less stable under basic conditions compared to neutral or mildly acidic conditions. The presence of hydroxide ions (OH⁻) or other strong nucleophiles can lead to the degradation of the molecule.
Question: What is the most likely degradation pathway in the presence of a base?
Answer: The most probable degradation pathway under basic conditions is nucleophilic aromatic substitution (SNAr) of one or both halogen atoms by a hydroxide ion.[7][8] The pyrazine ring is electron-deficient, which facilitates this type of reaction. The chlorine atom is generally a better leaving group than the bromine atom in SNAr reactions on electron-deficient rings, suggesting that the initial substitution is more likely to occur at the chloro-substituted position.
Caption: Proposed degradation pathway under basic conditions.
Question: What are the expected degradation products under basic conditions?
Answer: The primary degradation products would be hydroxylated pyrazin-2-ols. Depending on the reaction conditions (temperature, concentration of base, reaction time), you might observe:
-
5-Bromo-6-hydroxypyrazin-2-ol: From the substitution of the chlorine atom.
-
6-Chloro-5-hydroxypyrazin-2-ol: From the substitution of the bromine atom.
-
5,6-Dihydroxypyrazin-2-ol: If both halogens are substituted.
Question: How can I minimize degradation when working with this compound in a basic environment?
Answer: To minimize degradation, consider the following:
-
Use of Mild Bases: If a basic environment is necessary, opt for milder bases (e.g., sodium bicarbonate, potassium carbonate) instead of strong bases like sodium hydroxide or potassium hydroxide.
-
Temperature Control: Perform reactions at the lowest possible temperature. Degradation reactions are typically accelerated at higher temperatures.
-
Shorter Reaction Times: Minimize the exposure of the compound to basic conditions.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be more prevalent at neutral or slightly basic pH.[5]
Summary of Stability
| Condition | Expected Stability | Potential Issues | Recommended Precautions |
| Acidic (pH < 4) | Moderate to High | Protonation of ring nitrogens; potential for ring opening under harsh conditions. | Avoid highly concentrated acids and elevated temperatures. Monitor by HPLC/LC-MS. |
| Neutral (pH 6-8) | High | Generally stable. | Standard laboratory practices. |
| Basic (pH > 8) | Low | Nucleophilic aromatic substitution of halogens. | Use mild bases, low temperatures, and short reaction times. Monitor by HPLC/LC-MS. |
Experimental Protocols
The following are generalized protocols to guide you in designing your own stability studies for this compound.
Protocol 1: Preliminary Assessment of pH Stability
This protocol is designed to provide a rapid assessment of the compound's stability across a range of pH values.
Materials:
-
This compound
-
Buffers: pH 2 (e.g., citrate), pH 7 (e.g., phosphate), pH 10 (e.g., carbonate)
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration suitable for analysis.
-
Immediately after mixing, take a sample from each vial (t=0) and analyze by HPLC or LC-MS to determine the initial peak area of the parent compound.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw samples from each vial and analyze.
-
Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining.
Protocol 2: Identification of Degradation Products
This protocol outlines a general workflow for generating and identifying potential degradation products under basic conditions.
Materials:
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 0.1 M)
-
LC-MS system
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent and add the aqueous base.
-
Allow the reaction to proceed at room temperature, monitoring the progress by TLC or a rapid LC method.
-
Once a significant amount of degradation has occurred, quench the reaction by neutralizing with a dilute acid (e.g., 0.1 M HCl).
-
Analyze the resulting mixture by LC-MS.
-
Examine the mass spectrum for ions corresponding to the expected degradation products (e.g., the molecular ions of the hydroxylated derivatives).
References
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges with Halogenated Pyrazines
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with halogenated pyrazines. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthesis, purification, and handling of these versatile but often tricky heterocyclic compounds.
The electron-deficient nature of the pyrazine ring, combined with the reactivity of its halogen substituents, makes this class of molecules highly valuable in medicinal chemistry and materials science.[1] However, these same electronic properties can lead to specific experimental hurdles. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Section 1: Troubleshooting Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental for functionalizing halogenated pyrazines. However, their success is highly dependent on fine-tuning reaction parameters.
FAQ 1: My Suzuki-Miyaura coupling with a 2-chloropyrazine is failing or giving very low yields. What are the most likely causes?
This is a frequent issue. Chloropyrazines are significantly less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step of the catalytic cycle the primary bottleneck.[2]
Common Causes & Solutions:
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[2] The Lewis basic nitrogen atoms in the pyrazine ring can also coordinate to and inhibit the palladium catalyst.[2][3]
-
Solution: Employ a more active, specialized catalyst system. Electron-rich, sterically hindered phosphine ligands are essential. Modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are the gold standard for this transformation.[2][4]
-
-
Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step and for maintaining catalyst activity.
-
Solution: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. The solvent must solubilize all components and is typically a polar aprotic solvent like 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[2][5]
-
-
Side Reactions: Several competing reactions can consume your starting materials or catalyst.
-
Protodeboronation: Your boronic acid is replaced by a proton, often from residual water or solvent.[2][6] Use rigorously dried and degassed solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).
-
Dehalogenation: The starting chloropyrazine is reduced. This can be minimized by ensuring a truly inert atmosphere and using a highly active catalyst that favors cross-coupling over reduction pathways.[2]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen, which can interfere with the Pd(0) catalyst.[2]
-
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
This decision tree can guide your optimization process for challenging Suzuki couplings involving chloropyrazines.
References
effective techniques for removing impurities from 5-Bromo-6-chloropyrazin-2-ol
Welcome to the technical support center for the purification of 5-Bromo-6-chloropyrazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this molecule. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your downstream applications.
Introduction to the Purification Challenges
This compound is a key intermediate in the synthesis of various bioactive molecules.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological data. The purification of halogenated heterocycles like this one can present unique challenges due to the presence of closely related impurities and the specific physicochemical properties of the target molecule.[2]
This guide will walk you through a systematic approach to purification, focusing on the principles behind each technique and providing detailed protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method for the synthesis of this compound involves the bromination of a suitable pyrazinone precursor.[3] Potential impurities can include:
-
Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting pyrazinone in your crude product.
-
Over-brominated Species: The reaction may not be perfectly selective, resulting in the formation of di- or poly-brominated pyrazinones.
-
Isomeric Impurities: Depending on the directing effects of the substituents on the pyrazinone ring, bromination could potentially occur at other positions, leading to isomeric impurities.
-
Hydrolysis Products: If the reaction conditions are not carefully controlled, hydrolysis of the chloro- or bromo-substituents may occur.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess brominating agents, can be present in the crude material.
Q2: My crude product is a dark, oily substance instead of a solid. What could be the cause?
"Oiling out" during a purification process like recrystallization is a common issue that can be caused by several factors:
-
High Impurity Levels: A significant amount of impurities can depress the melting point of your compound, causing it to separate as an oil rather than crystallizing.
-
Inappropriate Solvent Choice: The solvent system you are using may be too good a solvent for your compound, even at lower temperatures, preventing crystallization.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered lattice of a crystal.[4]
Q3: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?
Poor separation of closely related compounds on a TLC plate is a common challenge. To improve resolution, you can try the following:
-
Solvent System Optimization: Experiment with different solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Varying the ratio of these solvents can significantly impact the separation.
-
Double Elution: Run the TLC plate in the same solvent system twice. This can sometimes improve the separation of spots with close Rf values.
-
Change the Stationary Phase: If you are using standard silica gel plates, consider trying plates with a different stationary phase, such as alumina or reverse-phase silica.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success depends on selecting the right solvent and carefully controlling the process.[5]
Problem: The compound does not dissolve in the hot solvent.
| Plausible Cause | Troubleshooting Step |
| Incorrect Solvent Choice: The solvent may be too non-polar for your compound. | Try a more polar solvent or a mixture of solvents. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and their mixtures with water.[6] |
| Insufficient Solvent: You may not be using enough solvent. | Add more solvent in small portions until the solid dissolves. Be mindful not to add too much, as this will reduce your yield. |
| Compound is Highly Insoluble: The compound may have very low solubility in common organic solvents. | Consider a different purification technique, such as column chromatography. |
Problem: The compound "oils out" instead of crystallizing upon cooling.
| Plausible Cause | Troubleshooting Step |
| Solution is Too Concentrated: The concentration of the compound in the solvent is too high. | Re-heat the solution and add more solvent to dilute it. |
| Cooling is Too Rapid: Fast cooling can lead to the formation of an oil.[4] | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. |
| High Level of Impurities: Impurities can interfere with crystal lattice formation. | Try pre-purifying the crude material with a quick filtration through a plug of silica gel before recrystallization. |
Problem: No crystals form, even after prolonged cooling.
| Plausible Cause | Troubleshooting Step |
| Solution is Too Dilute: There is too much solvent, and the solution is not saturated upon cooling. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Nucleation is Inhibited: Crystal growth requires a nucleation site. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
Troubleshooting Purification by Column Chromatography
Column chromatography is an essential technique for separating compounds with similar polarities.[7]
Problem: Poor separation of the desired compound from impurities.
| Plausible Cause | Troubleshooting Step |
| Inappropriate Solvent System: The eluent may be too polar or not polar enough. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. |
| Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or load less material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Improper Column Packing: Channels or cracks in the silica gel can lead to poor separation. | Ensure the column is packed uniformly without any air bubbles. |
Problem: The compound is stuck on the column and will not elute.
| Plausible Cause | Troubleshooting Step |
| Solvent is Not Polar Enough: The eluent does not have sufficient polarity to move the compound down the column. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Compound is Decomposing on the Silica Gel: Some compounds are unstable on silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). A good eluent will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution of your compound by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or with a suitable stain.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - this compound (C4H2BrClN2O) [pubchemlite.lcsb.uni.lu]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
alternative catalysts for cross-coupling reactions with 5-Bromo-6-chloropyrazin-2-ol
Welcome to the technical support center for cross-coupling reactions involving 5-bromo-6-chloropyrazin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide field-proven insights and robust troubleshooting strategies for this versatile, yet challenging, heterocyclic building block.
The unique electronic nature of the pyrazine ring, combined with the differential reactivity of the C-Br and C-Cl bonds, presents both opportunities for selective functionalization and potential pitfalls. This document provides a structured approach to catalyst selection, reaction optimization, and problem-solving, moving beyond standard protocols to explain the causality behind experimental choices.
Section 1: Understanding the Substrate: Regioselectivity is Key
Before selecting a catalyst, it is crucial to understand the inherent reactivity of this compound. In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-OTf > C-Cl.[1][2]
This principle is the cornerstone of any synthetic strategy involving this substrate. The C-Br bond at the 5-position is significantly more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0) or Ni(0)) than the C-Cl bond at the 6-position. This allows for highly regioselective functionalization at the C5 position while leaving the C-Cl bond intact for subsequent transformations.
Caption: Logical workflow for the sequential functionalization of this compound.
Section 2: Catalyst System Selection: A Comparative Guide
The "best" catalyst is entirely dependent on the desired transformation (C-C, C-N, C-S, C-O, etc.) and the coupling partner. Below, we compare palladium, nickel, and copper-based systems for the initial, selective coupling at the C5-Br position.
| Catalyst System | Primary Application(s) | Key Advantages | Common Ligands & Considerations |
| Palladium-based | Suzuki, Buchwald-Hartwig, Sonogashira, Heck, Stille | Broad functional group tolerance; vast literature precedence; predictable reactivity.[1][3] | For Suzuki: PPh₃, dppf. For challenging couplings, use bulky, electron-rich biaryl phosphines (XPhos, SPhos).[4][5] For Buchwald-Hartwig: Bulky biaryl phosphines are essential (BINAP, Xantphos, RuPhos).[6] |
| Nickel-based | Reductive Cross-Coupling, Suzuki-type, C-N Coupling | Cost-effective; excellent for activating less reactive C-Cl bonds (for the second coupling step); unique reactivity profiles. | Bipyridine-type (dtbbpy), N-heterocyclic carbenes (NHCs), and phosphine ligands. Often requires a stoichiometric reductant (e.g., Zn, Mn) for cross-electrophile couplings.[7] |
| Copper-based | Ullmann-type C-N and C-O coupling | Inexpensive; excellent for coupling with N-H and O-H nucleophiles (e.g., pyrazoles, alcohols).[8][9] | Often ligandless or uses simple ligands like diamines. Can require higher temperatures than palladium-catalyzed reactions. |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered when working with this compound.
Issue 1: Low or No Conversion to Product
-
Q: My Suzuki/Buchwald-Hartwig reaction is not working. I see only starting material. What's the first thing I should check? A: The most common culprit is the quality and activation of the catalyst.
-
Inert Atmosphere: Ensure your reaction was rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Palladium and nickel catalysts, particularly in their active (0) oxidation state, are sensitive to oxygen.[10]
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[10][11] This reduction can be inefficient. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern "precatalyst" (e.g., XPhos Pd G3) that generates the active catalyst more reliably.
-
Reagent Purity: Ensure your solvent is anhydrous and your base is fresh. Water can hydrolyze coupling partners (especially boronic acids) and inhibit the catalytic cycle.
-
-
Q: I'm trying to couple at the C-Cl position after successfully coupling at the C-Br, but the reaction is failing. Why? A: The C-Cl bond is significantly less reactive. Standard conditions for C-Br coupling are often insufficient.
-
Increase Catalyst Activity: Switch to a more active catalyst system. For C-Cl bonds, bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos are often required to promote the difficult oxidative addition step.[5]
-
Consider Nickel: Nickel catalysts are inherently better at activating C-Cl bonds than many palladium systems. A Ni(cod)₂ or NiCl₂(dme) precursor with a ligand like dtbbpy or an NHC could be effective.
-
Elevate Temperature: Higher temperatures (e.g., 100-120 °C) are typically necessary. Microwave irradiation can be a very effective way to achieve rapid and uniform heating to drive the reaction.[5][12]
-
Issue 2: Formation of Side Products
-
Q: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine (hydrodebromination). How can I prevent this? A: Hydrodebromination is a common side reaction, especially with heteroaryl halides. It occurs when the organopalladium intermediate reacts with a proton source instead of the desired coupling partner.
-
Choice of Base and Solvent: Ensure your base is completely dry. Using a weaker base like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide or alkoxide bases can sometimes help.[13] Ensure your solvent is anhydrous.
-
Ligand Choice: While highly active, some bulky phosphine ligands can promote this pathway. If hydrodebromination is severe, consider switching to a less electron-donating ligand like PPh₃, although this may slow down the desired reaction.[14]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing hydrodebromination.
-
-
Q: My Suzuki reaction is producing a lot of biaryl homocoupling product from my boronic acid. What causes this? A: Homocoupling of the boronic acid is typically an oxygen-mediated process.
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction setup are thoroughly purged of oxygen before adding the catalyst.[15]
-
Order of Addition: Add the palladium catalyst to the mixture of the halide and base before adding the boronic acid. This allows the catalyst to enter the primary catalytic cycle with the halide first.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can favor side reactions.
-
Caption: A troubleshooting workflow for addressing low-yield cross-coupling reactions.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I perform a Sonogashira coupling on the C-Br bond? Are there alternatives to the standard Pd/CuI system? A1: Yes, a Sonogashira coupling is an excellent choice for introducing an alkyne at the C5 position. The standard Pd(PPh₃)₄/CuI system is a good starting point.[16][17] For copper-free conditions, which can sometimes give cleaner reactions and avoid homocoupling of the alkyne (Glaser coupling), you can use a palladium catalyst with a nitrogen-based ligand (like a pyridine or pyrimidine ligand) and an amine base.[16]
-
Q2: What is the best general-purpose base for Suzuki couplings with this substrate? A2: An aqueous solution of K₂CO₃ or K₃PO₄ are excellent starting points.[12][18] K₃PO₄ is a stronger base and can be more effective for less reactive coupling partners.[5] Cs₂CO₃ is also highly effective but more expensive. Avoid strong alkoxide bases like NaOtBu for Suzuki reactions unless necessary, as they can promote side reactions.
-
Q3: How do I remove residual palladium from my final product? A3: This is a critical concern for pharmaceutical applications.[1]
-
Aqueous Washes: Acidic (e.g., dil. HCl) or basic (e.g., NH₄OH) washes can sometimes remove palladium salts.
-
Filtration: Passing a solution of your product through silica gel, activated carbon, or a specialized metal scavenger resin is highly effective.
-
Recrystallization: Often the most effective method for achieving high purity on a larger scale.
-
-
Q4: Can I use a main-group element as a catalyst instead of a transition metal? A4: Research into metal-free cross-coupling is an active field. For instance, certain phosphorus-based catalysts have been developed for C-N bond formation.[19] While these methods are promising for sustainability, they are not yet as general or widely adopted as transition-metal-catalyzed reactions and may require significant optimization for your specific substrate.[19]
Section 5: Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides robust starting conditions for coupling an arylboronic acid at the more reactive C-Br bond.
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol uses a modern catalyst system for the efficient coupling of a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox, or using Schlenk technique, add the XPhos Pd G3 precatalyst and NaOtBu to an oven-dried reaction vessel.
-
Add the this compound and a magnetic stir bar.
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous, degassed toluene, followed by the amine via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. jmcct.com [jmcct.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Preparations of 5-Bromo-6-chloropyrazin-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-6-chloropyrazin-2-ol. The bromination of the 6-chloropyrazin-2-ol core is an exothermic process that requires careful management to prevent thermal runaways, ensure product quality, and maintain a safe operating environment. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
Troubleshooting Guide: Real-Time Exotherm Management
This section is structured to provide immediate, actionable advice for specific issues that may arise during your large-scale preparation.
Scenario 1: The internal temperature of the reactor is rising faster than anticipated during bromine addition.
Immediate Actions:
-
Stop the Bromine Feed Immediately: Halt the addition of the brominating agent to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at full capacity. Check the flow rate and temperature of the cooling medium.
-
Monitor Agitation: Ensure the agitator is functioning correctly to promote efficient heat transfer to the reactor jacket.
-
Prepare for Quenching (If Necessary): Have a quenching agent, such as a sodium bisulfite solution, readily available to neutralize the unreacted bromine if the temperature continues to rise uncontrollably.
Root Cause Analysis and Preventative Measures:
-
Inadequate Heat Transfer: The rate of heat generation is exceeding the rate of heat removal. This can be due to a reactor that is too small for the batch size, a fouled reactor jacket, or an insufficient cooling capacity.
-
Incorrect Bromine Addition Rate: The bromine may be being added too quickly, leading to an accumulation of unreacted reagent and a rapid release of heat.
-
Localized "Hot Spots": Inefficient mixing can lead to areas of high bromine concentration, causing localized exotherms.
| Parameter | Recommendation | Rationale |
| Bromine Addition Rate | Controlled, slow addition using a dosing pump. | Prevents accumulation of unreacted bromine and allows the cooling system to keep pace with heat generation. |
| Initial Reactor Temperature | Start at a lower temperature than the target reaction temperature. | Provides a larger temperature differential for heat removal and a greater safety margin. |
| Agitation Speed | Ensure vigorous stirring throughout the reaction. | Promotes efficient heat transfer and prevents the formation of localized hot spots. |
| Reactor Volume | Do not exceed 75% of the total reactor volume. | Provides headspace for potential pressure increases and reduces the risk of splash-over. |
Scenario 2: A sudden, sharp increase in temperature is observed after a period of slow or no temperature change.
Immediate Actions:
-
Emergency Cooling: If available, activate any secondary or emergency cooling systems.
-
Prepare for Emergency Shutdown: Be prepared to initiate a full emergency shutdown of the system, which may include quenching the reaction and venting to a scrubber system.
-
Evacuate Personnel: If the temperature continues to rise uncontrollably, evacuate all personnel from the immediate area.
Root Cause Analysis and Preventative Measures:
-
Induction Period: Some reactions exhibit an induction period where the reaction rate is initially slow and then rapidly accelerates. This can be caused by the slow formation of a reactive intermediate.
-
Accumulation of Unreacted Reagents: If the initial temperature is too low, the brominating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction.
-
Phase Change: A change in the physical state of the reaction mixture (e.g., dissolution of a solid) can alter the reaction kinetics and heat transfer characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the large-scale bromination of 6-chloropyrazin-2-ol?
A1: The primary hazards are:
-
Thermal Runaway: The bromination reaction is exothermic. If the heat generated is not effectively removed, the reaction temperature can increase uncontrollably, leading to a rapid increase in pressure and the potential for reactor failure.[1]
-
Release of Toxic and Corrosive Vapors: Bromine is a highly toxic and corrosive substance. A loss of containment can release bromine and hydrogen bromide vapors, which pose a severe inhalation hazard.
-
Side Reactions and Product Decomposition: At elevated temperatures, unwanted side reactions and decomposition of the desired product can occur, leading to a lower yield and the formation of potentially hazardous byproducts.
Q2: What are the key process parameters to monitor and control?
A2: Careful monitoring and control of the following parameters are crucial for a safe and successful synthesis:
| Parameter | Control Method | Importance |
| Internal Reactor Temperature | Calibrated temperature probe with high/low alarms. | Direct indicator of the reaction rate and potential for exotherm. |
| Cooling Jacket Temperature (Inlet & Outlet) | Temperature sensors on the cooling medium lines. | Monitors the efficiency of the heat removal system. |
| Bromine Addition Rate | Calibrated dosing pump. | Controls the rate of heat generation. |
| Agitator Speed and Power Draw | Tachometer and power monitor. | Ensures proper mixing and heat transfer. |
| Reactor Pressure | Pressure transducer with high-pressure alarm and relief system. | Monitors for gas evolution and potential for over-pressurization. |
Q3: What are the recommended engineering controls for this process?
A3: For large-scale preparations, the following engineering controls are recommended:
-
Jacketed Reactor: A reactor with a cooling jacket is essential for effective temperature control. The jacket should be appropriately sized for the reactor volume and the expected heat load.
-
High-Efficiency Agitator: A properly designed agitator (e.g., a pitched-blade turbine) is necessary to ensure good mixing and heat transfer.
-
Automated Dosing System: A calibrated dosing pump for the addition of bromine allows for precise control over the addition rate.
-
Emergency Quench System: A readily available system to rapidly introduce a quenching agent (e.g., sodium bisulfite solution) to stop the reaction in an emergency.
-
Pressure Relief System: A properly sized rupture disc or relief valve vented to a scrubber system is critical to prevent catastrophic reactor failure in the event of a runaway reaction.
-
Ventilation: The reactor should be located in a well-ventilated area with a dedicated exhaust system to handle any potential vapor releases.
Q4: How can I estimate the potential exotherm of my reaction before scaling up?
A4: Reaction calorimetry is the most reliable method for determining the heat of reaction and the rate of heat release. A reaction calorimeter (RC1) or a similar instrument can be used on a small scale to gather the necessary data for a safe scale-up. This data will allow you to calculate the required cooling capacity of your large-scale reactor and to determine safe operating parameters.
Q5: What are the best practices for handling and storing bromine in a large-scale setting?
A5: Bromine is a hazardous material and requires special handling procedures:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, metals, and reducing agents. Use corrosion-resistant containers.
-
Handling: Always handle bromine in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, apron, and full-face protection. Have a bromine spill kit readily available.
-
Transfer: Use a closed-system transfer method to move bromine from storage containers to the reactor to minimize the risk of vapor release.
Diagrams
Troubleshooting Workflow for an Exothermic Event
Caption: A logical workflow for responding to an unexpected temperature increase during the reaction.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 5-Bromo-6-chloropyrazin-2-ol
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-6-chloropyrazin-2-ol, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of public experimental data for this specific compound, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. We will delve into the theoretical assignments based on established principles and data from analogous structures, present a comprehensive experimental protocol for data acquisition, and offer a framework for the comparison of predicted versus experimental results.
Introduction: The Significance of this compound
Pyrazine derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable scaffolds in medicinal chemistry. This compound, with its multiple reactive sites, is a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of related pyrazine and pyridine derivatives, considering the electronic effects of the bromo, chloro, and hydroxyl substituents.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.1 | Singlet | - |
| -OH | 10.0 - 12.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 128 - 133 |
| C-5 | 135 - 140 |
| C-6 | 145 - 150 |
Rationale for Spectral Assignments
The interpretation of NMR spectra is fundamentally based on the chemical environment of each nucleus. The electron-donating and electron-withdrawing nature of substituents significantly influences the shielding and deshielding of nearby protons and carbons.
¹H NMR Spectrum
-
H-3: The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deshield the ring protons, shifting their signals downfield. The sole proton, H-3, is anticipated to appear as a singlet in the aromatic region. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine atom and the electron-donating hydroxyl group.
-
-OH Proton: The hydroxyl proton is expected to be a broad singlet due to chemical exchange with the solvent and residual water. Its chemical shift can be highly variable depending on concentration, temperature, and solvent, but is typically found in the downfield region for pyrazinols.
¹³C NMR Spectrum
-
C-2: This carbon is directly attached to an oxygen atom and a nitrogen atom, both of which are highly electronegative. This will cause significant deshielding, resulting in the most downfield chemical shift among the ring carbons.
-
C-3: The chemical shift of C-3 is influenced by the adjacent nitrogen and the C-2 carbon.
-
C-5: This carbon is directly bonded to a bromine atom. The "heavy atom effect" of bromine, along with its electronegativity, will influence its chemical shift.
-
C-6: Attached to a chlorine atom, C-6 will be deshielded due to the electronegativity of chlorine.
The predicted values are based on data from similar substituted heterocyclic systems. For instance, the chemical shifts in 2-hydroxy-5-methylpyrazine provide a baseline for the pyrazinol ring system, which is then adjusted for the effects of the halogen substituents.[1]
Experimental Protocol for NMR Acquisition
This section details a standardized protocol for the preparation and NMR analysis of a this compound sample.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.
-
Dissolution: Gently swirl or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise quantification, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
II. Instrument Setup and Data Acquisition
-
Instrument: Utilize a 400 MHz or higher field NMR spectrometer.
-
Tuning and Locking: Tune the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, characterized by sharp and symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, necessary due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectra and perform baseline correction to ensure accurate integration.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualization of the Molecular Structure and Workflow
To aid in the spectral assignment, the molecular structure of this compound with atom numbering is provided below.
Caption: Molecular structure of this compound with atom numbering.
The following diagram illustrates the logical workflow for the NMR spectral analysis of a novel compound like this compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
This guide provides a robust framework for the ¹H and ¹³C NMR spectral assignment of this compound. The predicted chemical shifts, based on established principles and comparative data, offer a reliable starting point for the analysis of experimentally acquired spectra. By following the detailed experimental protocol, researchers can obtain high-quality NMR data, which is crucial for the unambiguous structural confirmation of this important synthetic intermediate. The comparison between predicted and experimental data will not only validate the structure but also contribute valuable spectroscopic information to the scientific community.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-6-chloropyrazin-2-ol
For Immediate Release
A Deep Dive into the Structural Elucidation of a Key Heterocyclic Intermediate
For researchers, scientists, and drug development professionals working with complex heterocyclic compounds, understanding their structural integrity and fragmentation behavior is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 5-Bromo-6-chloropyrazin-2-ol, a substituted pyrazinol of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles of related halogenated N-heterocycles to provide a robust predictive analysis. We will explore the competing fragmentation pathways under both hard and soft ionization techniques and compare mass spectrometry with other key analytical methods for a holistic approach to structural elucidation.
The Subject Molecule: this compound
This compound is a poly-substituted aromatic heterocycle. Its structure presents a fascinating case for mass spectrometry analysis due to the presence of multiple functionalities: a pyrazine core, two different halogen substituents (bromine and chlorine), and a hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 5-bromo-6-chloro-1H-pyrazin-2-one. This structural complexity gives rise to a rich and informative fragmentation pattern.
Molecular Formula: C₄H₂BrClN₂O Molecular Weight: Approximately 209.43 g/mol
I. A Tale of Two Techniques: Predicting Fragmentation in EI-MS and ESI-MS/MS
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of structural information that can be gleaned. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically produces a protonated or deprotonated molecular ion with minimal initial fragmentation, making it ideal for subsequent tandem mass spectrometry (MS/MS) experiments.[1][2][3]
A. Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach
In EI-MS, the high-energy electron beam will likely ionize this compound by ejecting an electron from one of the lone pairs on the nitrogen or oxygen atoms, or from the pi-system of the pyrazine ring, forming a molecular radical cation (M⁺•).[4][5] This high-energy M⁺• will then undergo a cascade of fragmentation reactions.
Key Predicted Fragmentation Pathways in EI-MS:
-
Halogen Loss: The C-Br bond is weaker than the C-Cl bond, making the initial loss of a bromine radical (•Br) a highly probable event. This would be followed by the loss of a chlorine radical (•Cl). The presence of bromine and chlorine will be readily identifiable by their characteristic isotopic patterns (M, M+2 for Cl; M, M+2 for Br with nearly equal intensity).[6]
-
Carbon Monoxide (CO) Elimination: The pyrazin-2-ol tautomer can undergo a retro-Diels-Alder-type fragmentation, but a more likely event, especially from the pyrazin-2(1H)-one tautomer, is the loss of a neutral CO molecule.[7]
-
HCN Loss: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of hydrogen cyanide (HCN), leading to the contraction of the ring.
-
Ring Cleavage: The pyrazine ring itself can undergo cleavage, leading to smaller fragment ions.
Visualizing EI Fragmentation:
Caption: Predicted EI fragmentation of this compound.
B. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Controlled Collision
In positive-ion mode ESI, this compound will readily form a protonated molecule, [M+H]⁺. This stable ion can then be isolated and subjected to collision-induced dissociation (CID) in an MS/MS experiment to induce fragmentation in a controlled manner.[3][8][9]
Key Predicted Fragmentation Pathways in ESI-MS/MS:
-
Loss of HBr and HCl: In the protonated molecule, the loss of neutral hydrogen bromide (HBr) and hydrogen chloride (HCl) are expected to be favorable fragmentation pathways.
-
Loss of CO: Similar to EI, the loss of carbon monoxide from the protonated pyrazinone tautomer is a likely event.
-
Sequential Halogen Loss: While less common than neutral loss in ESI-MS/MS, sequential loss of Br and Cl radicals can also occur at higher collision energies.
-
Water Loss: The presence of the hydroxyl group may lead to the loss of a water molecule (H₂O), particularly if protonation occurs on the hydroxyl oxygen.[10]
Visualizing ESI-MS/MS Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
II. Comparative Analysis: Mass Spectrometry vs. Other Spectroscopic Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on a multi-technique approach.[11][12]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement, provides connectivity information through fragmentation. | Isomeric and isobaric compounds can be difficult to distinguish without MS/MS; provides limited information on stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity through 2D NMR (COSY, HMBC), and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, N-H). | Fast, non-destructive, provides a quick overview of functional groups present.[13] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | The "gold standard" for structure determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Workflow for Structural Elucidation:
Caption: Integrated workflow for structural elucidation.
III. Experimental Protocols
A. Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
For ESI, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to aid ionization.
2. EI-MS (via GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
3. ESI-MS/MS (via LC-MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
B. NMR and IR Spectroscopy
For comparative purposes, standard protocols for ¹H NMR, ¹³C NMR, and IR spectroscopy should be followed using appropriate deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR and a suitable sampling method (e.g., KBr pellet, thin film) for IR.[14][15]
IV. Conclusion
The mass spectrometric analysis of this compound offers a compelling look into the fragmentation behavior of a multi-functionalized heterocyclic compound. By leveraging the complementary nature of hard and soft ionization techniques, a detailed picture of its structural components can be assembled. While this guide provides a predictive framework based on established chemical principles, it is the synergistic application of mass spectrometry with other spectroscopic methods like NMR and IR that will ultimately lead to an unambiguous structural confirmation. This integrated approach is essential for ensuring the quality and integrity of such compounds in research and development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openreview.net [openreview.net]
- 12. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 13. Leveraging infrared spectroscopy for automated structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Elucidation of 5-Bromo-6-chloropyrazin-2-ol: X-ray Crystallography vs. Spectroscopic Methods
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, lead compounds are optimized, and intellectual property is secured. This guide provides an in-depth comparison of techniques for the structural elucidation of the novel heterocyclic compound, 5-Bromo-6-chloropyrazin-2-ol, with a primary focus on single-crystal X-ray diffraction. While a published crystal structure for this specific molecule is not yet available, this guide will serve as a comprehensive roadmap for its determination and interpretation, while objectively comparing the insights gained from this "gold standard" technique with those from other widely used analytical methods.
Pyrazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, acting as kinase inhibitors and targeting enzymes involved in a range of diseases.[1][2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. Therefore, an unambiguous structural determination of this compound is a critical step in its development as a potential therapeutic agent.
Part 1: The Definitive Answer: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is not merely about confirming connectivity; it reveals the intricate details of bond lengths, bond angles, and intermolecular interactions that govern the compound's physical and biological properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision. The causality behind each step is crucial for success.
Caption: Workflow for obtaining a single-crystal X-ray structure.
Step-by-Step Protocol:
-
Synthesis and Purification: The synthesis of pyrazinone derivatives can be achieved through various methods, often involving the condensation of α-amino amides with 1,2-dicarbonyl compounds.[1][4] Purity is paramount for successful crystallization. Techniques such as recrystallization or column chromatography are employed to remove impurities that can inhibit crystal growth.
-
Crystallization: This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered single crystals.
-
Method Selection: Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion. For a new compound like this compound, a screening of various solvents and solvent systems is necessary.
-
Rationale: The choice of solvent is critical as it influences the solubility and the intermolecular interactions that lead to crystal lattice formation. A solvent in which the compound is sparingly soluble is often a good starting point for slow evaporation.
-
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It should be clear, with well-defined faces and no visible cracks or defects. The crystal is then mounted on a goniometer head for data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The detector collects the intensities and positions of these diffracted beams as the crystal is rotated.
-
Structure Solution and Refinement:
-
Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. For small molecules, direct methods are typically successful.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[5]
-
Interpreting the Crystal Structure: A Hypothetical Case Study
While an experimental structure for this compound is not available, we can anticipate the key structural parameters that would be obtained.
| Parameter | Expected Information | Significance |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | e.g., C-Br, C-Cl, N-C=O | Confirms the covalent connectivity and provides insight into bond orders and hybridization. |
| Torsion Angles | Defines the conformation of the molecule. | |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-π stacking | Reveals how molecules pack in the solid state, which can influence physical properties like melting point and solubility. |
Part 2: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Key Insights from NMR:
-
Chemical Shift (δ): Indicates the electronic environment of each proton and carbon atom.
-
Integration: Proportional to the number of protons giving rise to a particular signal.
-
Coupling Constants (J): Provides information about the connectivity of atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes through-bond and through-space correlations to piece together the molecular skeleton.
Caption: Comparison of information from different analytical techniques.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, solution conformation, dynamic processes |
| Ambiguity | Low (unambiguous structure) | Moderate (can be ambiguous for complex isomers) |
| Throughput | Low (crystallization can be a bottleneck) | High |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. For this compound, IR would confirm the presence of the carbonyl (C=O) and N-H groups.[6]
-
Mass Spectrometry: MS provides the molecular weight of the compound, and high-resolution MS (HRMS) can determine the elemental composition, confirming the molecular formula (C₄H₂BrClN₂O).[7][8]
Conclusion: An Integrated Approach
For the comprehensive characterization of a new chemical entity like this compound, a single technique is rarely sufficient. While NMR, IR, and MS can confidently establish the 2D structure and confirm the molecular formula, single-crystal X-ray diffraction is the only method that can provide an unambiguous and highly detailed 3D structure. This information is invaluable for understanding intermolecular interactions, predicting solid-state properties, and guiding the design of future analogs in a drug discovery program. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to approach the structural elucidation of this and other novel pyrazinone derivatives.
References
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - this compound (C4H2BrClN2O) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 5-Bromo-6-chloropyrazin-2-ol
Introduction
5-Bromo-6-chloropyrazin-2-ol is a heterocyclic compound that serves as a key intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1] As with any component destined for pharmaceutical use, establishing its purity with high fidelity is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety and efficacy of the final drug product. The presence of impurities, whether they arise from the synthesis process, degradation, or storage, can have significant implications.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the most appropriate strategy for their analytical challenges. The choice between these techniques is dictated by the physicochemical properties of the analyte and the specific impurities that need to be monitored.[2]
Physicochemical Profile of this compound
Before delving into methodology, understanding the analyte is paramount. This compound (Molar Mass: ~209.43 g/mol ) exists in tautomeric equilibrium with 5-bromo-6-chloro-1H-pyrazin-2-one.[3][4] The presence of the polar pyrazinone ring, along with bromine and chlorine substituents, renders the molecule moderately polar. Crucially, the N-H and potential O-H groups suggest that the compound is likely non-volatile and could be susceptible to degradation at elevated temperatures. These characteristics are pivotal in selecting the optimal analytical approach.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first choice for the purity profiling of APIs like this compound.[5][6] Separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.
Causality Behind the HPLC Method Design
A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (e.g., C18) effectively retains the moderately polar analyte, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is used for elution. A gradient elution, where the proportion of the organic solvent is increased over time, is superior for impurity profiling as it can resolve compounds with a wide range of polarities, from polar starting materials to non-polar byproducts, within a single run. The addition of an acid, such as formic acid, to the mobile phase suppresses the ionization of acidic and basic functional groups, leading to sharper peaks and more reproducible retention times.
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (A hypothetical λmax; should be determined experimentally).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach for Volatile Impurities
GC-MS is a powerful technique that excels in the separation and identification of volatile and semi-volatile compounds.[7] Separation occurs in a long capillary column based on the analyte's boiling point and interactions with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.
Causality Behind the GC-MS Method Design
Given the low volatility of this compound, direct analysis by GC is challenging and may require high inlet temperatures that could cause thermal degradation. Therefore, GC-MS is not the primary choice for analyzing the API itself or its non-volatile, related impurities. However, it is the gold-standard method for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process (e.g., ethanol, toluene, ethyl acetate).[5] For the analysis of the main compound, a derivatization step—such as silylation to convert the active hydrogen on the nitrogen or oxygen to a non-polar trimethylsilyl (TMS) group—would likely be necessary to increase volatility and improve chromatographic performance.
Detailed Experimental Protocol: GC-MS for Volatile Impurities
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
2. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 400 amu.
3. Sample Preparation (Headspace for Residual Solvents):
-
Accurately weigh approximately 100 mg of this compound into a headspace vial.
-
Add a high-boiling point solvent (e.g., DMSO or DMF) and an internal standard.
-
Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow volatile compounds to partition into the headspace.
-
The automated headspace sampler injects a portion of the vapor phase into the GC inlet.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS based volatile impurity analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The selection of a method hinges on the specific analytical goal. The following table summarizes the key performance attributes of each technique for the analysis of this compound.
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. | Best for volatile and thermally stable compounds; may require derivatization. |
| Primary Application | Purity of API, related substances, degradation products.[5] | Residual solvents, volatile organic impurities, extractables & leachables.[7] |
| Separation Principle | Polarity and interaction with stationary/mobile phases. | Boiling point and volatility. |
| Detection | UV absorbance (Quantitative, non-specific). | Mass-to-charge ratio (Qualitative and Quantitative, highly specific). |
| Sample Preparation | Simple dissolution. | More complex; headspace for volatiles or derivatization for non-volatiles. |
| Identification Power | Based on retention time comparison with standards. | Definitive identification via mass spectral library matching. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). |
| Regulatory Standing | Standard for API purity and stability testing. | Gold standard for residual solvent analysis (ICH Q3C).[7] |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines such as ICH Q2(R1).[8][9] Validation is a self-validating system that ensures the reliability and accuracy of the generated data.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a dual-methodology approach is recommended.
-
Primary Method (Purity and Related Substances): Reversed-Phase HPLC should be the primary method. Its ability to handle non-volatile and polar compounds makes it perfectly suited for quantifying the main component and separating process-related impurities and degradation products without the risk of thermal decomposition.[2][5]
-
Complementary Method (Volatile Impurities): Headspace GC-MS is essential as a complementary technique. It is the definitive method for identifying and quantifying residual solvents, which are critical process impurities that must be controlled within strict limits defined by regulatory bodies.[7]
By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can build a complete and robust purity profile for this compound, ensuring its quality, safety, and suitability for use in pharmaceutical manufacturing. This orthogonal approach provides a comprehensive characterization that is scientifically sound and aligns with regulatory expectations.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. PubChemLite - this compound (C4H2BrClN2O) [pubchemlite.lcsb.uni.lu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. biomedres.us [biomedres.us]
- 7. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
A Comparative Guide to the Reactivity of 5-Bromo-6-chloropyrazin-2-ol and Other Dihalopyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, functionalized pyrazines are indispensable scaffolds found in a multitude of pharmaceuticals and biologically active compounds.[1] Dihalopyrazines, in particular, serve as versatile building blocks, offering multiple sites for synthetic elaboration. This guide provides an in-depth comparison of the reactivity of 5-Bromo-6-chloropyrazin-2-ol with other common dihalopyrazines, focusing on the two most synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding the nuanced reactivity of these substrates is paramount for the strategic design of efficient and selective synthetic routes.
The Dihalopyrazine Landscape: An Overview
The reactivity of a halopyrazine is governed by a confluence of factors: the nature of the halogen, its position on the electron-deficient pyrazine ring, and the electronic influence of other substituents.[2] this compound presents a unique case due to its trifecta of substituents: a bromine, a chlorine, and a hydroxyl group, which exists in tautomeric equilibrium with its pyrazinone form.
For comparison, we will consider the reactivity of more conventional dihalopyrazines, such as:
-
2,3-Dichloropyrazine: Possesses two electronically similar chlorine atoms activated by adjacent ring nitrogens.
-
2,6-Dichloropyrazine: Features two equivalent chlorine atoms at positions highly activated towards nucleophilic attack.
-
2,5-Dibromopyrazine: Contains two reactive bromine atoms at electronically distinct positions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it inherently susceptible to SNAr. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex.[3][4]
Theoretical Basis for Reactivity
The rate of SNAr is influenced by two primary factors:
-
Halogen Electronegativity: The reactivity order is typically F > Cl > Br > I. The highly electronegative halogen polarizes the C-X bond, making the carbon atom more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate.[5][6]
-
Ring Activation: Electron-withdrawing groups (like the pyrazine nitrogens) ortho or para to the leaving group stabilize the anionic intermediate, accelerating the reaction.[3]
In This compound , the situation is complex. The pyrazinone tautomer possesses an amide-like character, with the exocyclic oxygen acting as a strong electron-withdrawing group. This significantly activates the C6-Cl position for nucleophilic attack. Conversely, the hydroxyl tautomer is electron-donating, which would deactivate the ring towards SNAr. Under typical basic SNAr conditions, the deprotonated pyrazinolate is the dominant species, and its electron-donating nature complicates predictions. However, the inherent activation of the pyrazine ring often allows reactions to proceed.
For simpler dihalopyrazines like 2,6-dichloropyrazine , both chlorine atoms are highly activated by the para- and ortho-positioning of the ring nitrogens, making them very reactive towards nucleophiles.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).
Experimental Observations
| Substrate | Nucleophile | Conditions | Position Reacted | Yield | Key Observation |
| This compound | R-NH₂ | Base (e.g., K₂CO₃), DMSO, 100-140 °C | C-6 (Cl) | Moderate to Good | The C-Cl bond is preferentially substituted, leaving the C-Br bond intact for subsequent reactions. |
| 2,6-Dichloropyrazine | R-NH₂ | Base (e.g., K₂CO₃), Dioxane, 100 °C | C-2 and C-6 | Good to Excellent | Mono-substitution can be achieved, but di-substitution is common with excess nucleophile. |
| 2,3-Dichloropyrazine | R-O⁻ | NaH, THF, RT | C-2 or C-3 | Good | Often gives mixtures of mono-substituted products unless one position is sterically hindered. |
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO or Dioxane facilitates the SNAr reaction by solvating the cation of the base without strongly solvating the anionic nucleophile, thus enhancing its reactivity. Higher temperatures are often required to overcome the activation energy for the C-Cl bond cleavage.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[7]
Theoretical Basis for Reactivity
In contrast to SNAr, the reactivity of halogens in Pd-catalyzed cross-coupling reactions is governed by the C-X bond strength. The rate-determining step is often the oxidative addition of the palladium catalyst into the C-X bond.
-
Reactivity Order: I > Br > Cl >> F.[2]
-
Bond Dissociation Energy: C-I < C-Br < C-Cl < C-F.
This trend implies that for This compound , the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position.[8] This differential reactivity is a powerful tool for selective, stepwise functionalization. For dichloropyrazines, reacting the C-Cl bonds requires more robust catalytic systems, often involving bulky, electron-rich phosphine ligands and higher temperatures.[9] Dibromopyrazines will readily react at both positions, making selective mono-functionalization a challenge that relies on careful control of stoichiometry and conditions.
Caption: Stepwise functionalization of this compound.
Experimental Data: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[1]
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Conditions | Yield (Mono-arylation) | Key Observation |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 90 °C, 4h | >90% (at C-5) | Excellent selectivity for the C-Br position. The C-Cl bond remains untouched under these conditions.[8] |
| 2,6-Dichloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene, 110 °C, 12h | ~70% | Requires a more active catalyst and harsher conditions. Di-arylation can occur. |
| 2,5-Dibromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80 °C, 2h | Variable | Controlling mono- vs. di-substitution is challenging. Reaction at the more activated C-2 position is often faster. |
Experimental Data: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for C-N bond formation.[10][11]
| Substrate | Amine | Catalyst / Ligand | Base | Conditions | Yield (Mono-amination) | Key Observation |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene, 100 °C, 6h | >85% (at C-5) | High selectivity for the C-Br position is achieved with modern catalyst systems.[9][12] |
| 2,6-Dichloropyrazine | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane, 110 °C, 18h | ~75% | Amination of aryl chlorides is challenging and requires specialized, bulky phosphine ligands.[13] |
| 2,5-Dibromopyrazine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene, 90 °C, 8h | Variable | Selective mono-amination is difficult to control due to the high reactivity of both C-Br bonds. |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the selective arylation of this compound at the C-5 position.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The solution should be degassed by bubbling argon through it for 20 minutes prior to addition.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halopyrazine is fully consumed.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-6-chloropyrazin-2-ol.
Conclusion and Strategic Recommendations
The reactivity of this compound is uniquely defined by its combination of substituents, offering a distinct advantage in synthetic strategy over other dihalopyrazines.
-
For Stepwise Functionalization: this compound is the superior substrate. Its orthogonal reactivity—the C-Br bond's high susceptibility to Pd-catalyzed cross-coupling and the C-Cl bond's availability for subsequent SNAr or a second, more forcing cross-coupling—allows for the controlled and predictable synthesis of highly substituted pyrazines.
-
For Symmetric Disubstitution: 2,6-Dichloropyrazine or 2,5-dibromopyrazine are more direct starting materials, though controlling mono-substitution can be problematic.
-
Reactivity Summary:
-
Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): C-Br >> C-Cl. This makes the C-5 position of this compound the primary site of reaction under standard conditions.
-
Nucleophilic Aromatic Substitution (SNAr): C-Cl > C-Br. The C-6 position of this compound is the more reactive site towards nucleophiles, particularly when activated by the adjacent pyrazinone oxygen.
-
By understanding these fundamental reactivity principles and leveraging the empirical data presented, researchers can make informed decisions in designing synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 5-Bromo-6-chloropyrazin-2-ol: A Guide for Researchers
Introduction
5-Bromo-6-chloropyrazin-2-ol is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The precise arrangement of its substituents—a hydroxyl group (or its keto tautomer), a bromine atom, and a chlorine atom—offers multiple points for diversification, making it a valuable intermediate in drug discovery programs. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances involved. While specific literature on the synthesis of this compound is limited, the routes described herein are based on established principles of pyrazine chemistry and halogenation reactions.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through two primary strategies:
-
Route 1: Stepwise Halogenation of a Pyrazin-2-ol Precursor. This approach involves the sequential introduction of chlorine and bromine onto a pre-formed pyrazin-2-ol ring. The order of halogenation is a critical consideration, as it can significantly impact the regioselectivity and overall yield of the synthesis.
-
Route 2: Cyclization of Acyclic Precursors. This strategy involves the construction of the pyrazine ring from acyclic starting materials that already contain the desired halogen substituents. This approach can offer better control over the final substitution pattern.
Route 1: Stepwise Halogenation of Pyrazin-2-ol
This route commences with the commercially available and relatively inexpensive pyrazin-2-ol. The key challenge in this approach is controlling the regioselectivity of the two halogenation steps.
Workflow for Route 1
Caption: Stepwise halogenation of pyrazin-2-ol.
Experimental Protocol
Step 1: Synthesis of 6-Chloropyrazin-2-ol
-
Reaction Setup: To a solution of pyrazin-2-ol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), add a chlorinating agent (1.0-1.2 eq). Common chlorinating agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
Reaction Conditions: The reaction is typically carried out at room temperature to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: The 6-chloropyrazin-2-ol (1.0 eq) obtained from the previous step is dissolved in a suitable solvent, such as acetic acid or a mixture of acetic acid and water. A brominating agent (1.0-1.2 eq), such as N-bromosuccinimide (NBS) or bromine in acetic acid, is then added portion-wise.
-
Reaction Conditions: The reaction is typically stirred at room temperature to 60 °C. The progress of the reaction is monitored by analytical techniques.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Insights and Rationale
The hydroxyl group at the 2-position of the pyrazine ring is an activating group, directing electrophilic substitution to the ortho and para positions (positions 3 and 5). However, the nitrogen atoms in the pyrazine ring are deactivating. The initial chlorination is expected to occur at the 6-position due to the electronic effects of the ring nitrogens and the hydroxyl group. The subsequent bromination of 6-chloropyrazin-2-ol is directed to the 5-position, which is activated by the hydroxyl group and ortho to the chlorine atom.
Advantages and Disadvantages of Route 1
| Advantages | Disadvantages |
| Readily available starting material (pyrazin-2-ol). | Potential for the formation of isomeric byproducts. |
| Relatively straightforward reaction conditions. | May require careful optimization of reaction conditions to achieve high regioselectivity. |
| Avoids the synthesis of complex acyclic precursors. | Purification of intermediates and the final product can be challenging. |
Route 2: Ring Closure of Halogenated Acyclic Precursors
This approach involves the condensation of a halogenated α-amino amide with a halogenated glyoxal derivative. This strategy offers the potential for greater control over the final substitution pattern by incorporating the halogens into the acyclic precursors.
Workflow for Route 2
Caption: Cyclization of halogenated acyclic precursors.
Experimental Protocol
-
Preparation of Precursors: The synthesis would first require the preparation of bromoaminoacetamide and chloroglyoxal. Bromoaminoacetamide can be synthesized from glycine amide by bromination. Chloroglyoxal can be prepared by the oxidation of chloroacetaldehyde.
-
Condensation and Cyclization: Bromoaminoacetamide (1.0 eq) and chloroglyoxal (1.0 eq) are dissolved in a suitable solvent, such as ethanol or methanol. A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the condensation and subsequent cyclization.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized with an acid, and the solvent is removed. The residue is then subjected to an aqueous work-up and extracted with an organic solvent. The final product is purified by column chromatography or recrystallization.
Mechanistic Insights and Rationale
This synthesis relies on the well-established Jones synthesis of hydroxypyrazines, which involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[1] The base catalyzes the initial condensation between the amino group of bromoaminoacetamide and one of the carbonyl groups of chloroglyoxal to form an imine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazin-2-ol ring with the desired substitution pattern.
Advantages and Disadvantages of Route 2
| Advantages | Disadvantages |
| Potentially higher regioselectivity due to the pre-installed halogens. | Requires the synthesis of halogenated acyclic precursors, which may be multi-step and have their own challenges. |
| May lead to a cleaner reaction profile with fewer isomeric byproducts. | The stability of the halogenated precursors can be a concern. |
| Offers a convergent synthetic approach. | Overall yield may be lower due to the number of steps involved in precursor synthesis. |
Comparative Analysis and Conclusion
| Feature | Route 1: Stepwise Halogenation | Route 2: Ring Closure |
| Starting Materials | Commercially available and inexpensive. | Requires synthesis of precursors. |
| Regioselectivity | Potentially problematic, requires careful control. | Generally higher and more predictable. |
| Number of Steps | Fewer steps from a common intermediate. | More steps overall, including precursor synthesis. |
| Scalability | Potentially more scalable due to fewer steps. | May be limited by the scalability of precursor synthesis. |
| Purification | May be challenging due to isomeric impurities. | Potentially simpler due to a cleaner reaction. |
| Overall Yield | Highly dependent on the selectivity of halogenation steps. | Dependent on the efficiency of both precursor synthesis and the final cyclization. |
Recommendation:
For initial laboratory-scale synthesis and exploratory work, Route 1 offers a more direct and quicker approach, provided that the regioselectivity of the halogenation steps can be adequately controlled. Careful screening of reaction conditions, including solvents, temperature, and halogenating agents, would be crucial for success.
For larger-scale production where purity and reproducibility are paramount, Route 2 presents a more robust, albeit longer, strategy. The upfront investment in the synthesis of the halogenated precursors is likely to be rewarded with a more controlled and higher-yielding final cyclization step, leading to a purer product and simplifying downstream processing.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the scale of synthesis, the availability of starting materials, and the desired purity of the final compound.
References
A Senior Application Scientist's Guide to Benchmarking Pyrazin-2-ol Analogs as Selective PKMYT1 Kinase Inhibitors
Introduction: From a Privileged Scaffold to a Precision Oncology Target
The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives, particularly pyrazin-2-ones, have emerged as versatile templates for developing potent and selective kinase inhibitors.[2] This guide focuses on a specific application of this scaffold: the development of inhibitors against Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a compelling therapeutic target in oncology.
PKMYT1 is a key negative regulator of the cell cycle, acting as a gatekeeper for entry into mitosis.[3] It phosphorylates Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14, which, along with Tyrosine 15 phosphorylation by the kinase WEE1, holds CDK1 in an inactive state during the G2 phase.[4][5] This G2/M checkpoint allows the cell to repair any DNA damage before committing to cell division. In certain cancers, particularly those with amplification of the CCNE1 gene (which encodes Cyclin E1), cells become uniquely dependent on this G2/M checkpoint for survival.[4] Inhibiting PKMYT1 in these vulnerable cells causes them to lose this critical checkpoint, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as "mitotic catastrophe," which ultimately results in cell death.[4] This creates a synthetic lethal relationship, making selective PKMYT1 inhibitors a promising precision medicine strategy.
This guide provides a comprehensive framework for the systematic evaluation and comparison of novel 5-Bromo-6-chloropyrazin-2-ol analogs as PKMYT1 inhibitors. We will use the discovery of the first-in-class, orally bioavailable PKMYT1 inhibitor, lunresertib (RP-6306) , as a real-world case study to illustrate the principles of a robust benchmarking workflow.[4][6]
Part 1: The Benchmarking Workflow: A Tiered Strategy for Inhibitor Evaluation
A successful benchmarking campaign does not rely on a single experiment. It employs a logical, tiered approach to build a comprehensive understanding of a compound's profile, from direct target interaction to its ultimate effect on the cell. This minimizes wasted resources by eliminating less promising candidates early and provides a deep, mechanistic understanding of the lead compounds.
The causality behind this workflow is straightforward: first, confirm the compound hits the intended target (enzymatic assay); second, verify it works in the complex environment of a living cell (target engagement and viability assays); and third, understand its impact on the relevant biological pathways (signaling analysis).
Caption: A tiered workflow for benchmarking pyrazin-2-ol analogs.
Part 2: In Vitro Enzymatic Assays: Gauging Direct Target Inhibition
Expertise & Experience: The foundational step in any kinase inhibitor program is to quantify the direct interaction between the compound and the purified target enzyme. A cell-free in vitro kinase assay provides the cleanest measure of a compound's potency, defined by its half-maximal inhibitory concentration (IC50). This value is essential for initial structure-activity relationship (SAR) analysis, allowing chemists to understand how modifications to the pyrazinone core impact its ability to bind to the PKMYT1 active site.[3] We choose this assay first because it isolates the drug-target interaction from confounding cellular factors like membrane permeability or efflux pump activity, providing a pure measure of potency.
Data Presentation: SAR of Pyrazinone Analogs on PKMYT1
The following data, adapted from the discovery of RP-6306, illustrates how systematic chemical modifications improved direct target inhibition.[4][6] The initial hit (Compound 1) was weakly potent, but the introduction of a dimethylphenol group (Compound 6) dramatically increased potency.
| Compound ID | R-Group Modification | PKMYT1 Enzymatic IC50 (nM) |
| 1 | 2-methylphenol | 1,100 |
| 4 | 6-methylphenol | 1,300 |
| 6 | 2,6-dimethylphenol | 29 |
| RP-6306 | Optimized 7-azaindole | 14 |
Experimental Protocol: In Vitro PKMYT1 Kinase Assay (Luminescence-Based)
This protocol is a self-validating system when run with appropriate controls (no enzyme, no ATP, and a known inhibitor).
-
Reagent Preparation:
-
Prepare kinase buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT.
-
Reconstitute recombinant human PKMYT1 enzyme in kinase buffer to a working concentration of 200 ng/µL.
-
Prepare a solution of a suitable peptide substrate (e.g., a CDK1-derived peptide) at 2x the final desired concentration.
-
Prepare ATP at 2x the Km concentration for PKMYT1 in kinase buffer.
-
Serially dilute test compounds (analogs) in DMSO, then further dilute in kinase buffer to a 4x final concentration.
-
-
Assay Procedure:
-
To a 384-well white assay plate, add 5 µL of the 4x compound solution. Include wells with DMSO only (negative control) and a known PKMYT1 inhibitor (positive control).
-
Add 5 µL of the 4x PKMYT1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the 2x substrate and 2x ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and quantify the amount of ATP remaining by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader. The signal will be inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data using the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 3: Cell-Based Assays: Confirming Target Engagement and Cellular Potency
Expertise & Experience: A potent compound in a test tube is not guaranteed to be effective in a cell. The compound must be able to cross the cell membrane and inhibit its target in the complex intracellular environment. Therefore, the next critical step is to measure target engagement within intact cells. For PKMYT1, the most direct way to do this is to measure the phosphorylation status of its primary substrate, CDK1, at the Thr14 position.[4] A decrease in pCDK1(Thr14) levels is a direct biomarker of PKMYT1 inhibition.
Experimental Protocol: Western Blot for pCDK1(Thr14) Target Engagement
This protocol is self-validating by including total CDK1 as a loading control, ensuring that any observed decrease in the phosphorylated form is due to kinase inhibition, not protein degradation.[5][7]
-
Cell Culture and Treatment:
-
Seed a CCNE1-amplified cancer cell line (e.g., OVCAR3 ovarian cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of the pyrazinone analogs for 4-6 hours. Include a DMSO-only vehicle control.
-
-
Lysate Preparation:
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[8]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-CDK1 (Thr14)
-
Total CDK1 (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pCDK1(Thr14) signal to the total CDK1 signal for each sample.
-
Part 4: Downstream Phenotypic Effects: Measuring Anti-Proliferative Efficacy
Expertise & Experience: The ultimate goal of a therapeutic kinase inhibitor is to elicit a desired biological response, such as halting cancer cell growth. Cell viability assays, like the MTT or XTT assay, are robust, high-throughput methods to quantify this phenotypic outcome.[6][10] These assays measure the metabolic activity of the cell population, which is directly proportional to the number of viable cells.[11][12] By correlating the anti-proliferative IC50 values with the target engagement data, we can confidently link PKMYT1 inhibition to cell death.
Data Presentation: Anti-Proliferative Activity of Analogs
This table shows the cellular potency of the analogs against a CCNE1-amplified cell line, demonstrating that the improvements in enzymatic potency translated to improved cellular efficacy.
| Compound ID | OVCAR3 Cell Viability IC50 (nM) |
| 1 | >10,000 |
| 4 | >10,000 |
| 6 | 310 |
| RP-6306 | 120 |
Experimental Protocol: XTT Cell Viability Assay
This protocol is self-validating through the inclusion of untreated and vehicle-treated controls to establish baseline viability.
-
Cell Seeding: Seed OVCAR3 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted pyrazinone analogs to the wells. Include wells with media only (blank), DMSO vehicle control, and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[10]
-
Detection:
-
Add 50 µL of the prepared XTT working solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.[6]
-
Measure the absorbance at 450-490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
Part 5: Understanding the Mechanism: The PKMYT1 Signaling Pathway
Trustworthiness: Visualizing the signaling pathway is crucial for understanding the mechanism of action. The diagram below illustrates the G2/M checkpoint, showing the inhibitory roles of PKMYT1 and WEE1 on the CDK1/Cyclin B complex. Our pyrazin-2-ol analogs act by specifically blocking the PKMYT1-mediated phosphorylation, which, in CCNE1-amplified cells, is a critical dependency. This leads to unopposed CDK1 activation and catastrophic mitotic entry.
Caption: The G2/M checkpoint pathway regulated by PKMYT1/WEE1.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach to benchmark the biological efficacy of this compound analogs as PKMYT1 inhibitors. By progressing from direct enzymatic assays to cellular target engagement and finally to phenotypic outcomes, researchers can build a robust SAR profile and identify promising lead candidates. The case study of RP-6306 demonstrates how this methodical approach, starting from a weakly potent pyrazinone hit, can successfully lead to the discovery of a potent, selective, and clinically relevant inhibitor.[4][13] This framework is not only critical for advancing novel pyrazinone-based therapeutics but is also broadly applicable to the development of other targeted kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene - PKMYT1 [maayanlab.cloud]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Development and Qualification of an Analytical Reference Standard for 5-Bromo-6-chloropyrazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the synthesis, purification, and comprehensive analytical characterization of a 5-Bromo-6-chloropyrazin-2-ol reference standard. In the absence of a commercially available standard, this document outlines the necessary steps to establish a well-characterized in-house primary reference material, adhering to the principles of scientific integrity and regulatory guidelines such as those from the International Council on Harmonisation (ICH).
Introduction: The Imperative for a High-Purity Reference Standard
This compound is a halogenated pyrazine derivative with potential applications in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API) or key intermediate, the availability of a highly pure and well-characterized analytical reference standard is paramount for accurate quantification, impurity profiling, and ensuring the quality and consistency of research and manufacturing processes. This guide details a systematic approach to producing and qualifying an in-house reference standard for this compound.
Synthesis and Purification of the Candidate Reference Standard
A plausible synthetic route to this compound is proposed, followed by a rigorous purification protocol to ensure the highest possible purity of the candidate material.
Proposed Synthesis Pathway
A potential synthesis could involve the halogenation of a suitable pyrazin-2-ol precursor. The specific details of the synthesis are beyond the scope of this guide, which focuses on the analytical characterization. However, it is crucial to understand the synthetic route to anticipate potential process-related impurities.[1][2]
Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[3][4][5][6][7] The choice of solvent is critical and should be determined experimentally to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: Test the solubility of the crude this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and water) at room temperature and at their boiling points.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Comprehensive Analytical Characterization of the In-House Reference Standard
A battery of analytical techniques should be employed to unequivocally confirm the identity, purity, and potency of the synthesized this compound. The data obtained from these analyses will form the basis for its qualification as a reference standard.
Structural Elucidation and Identity Confirmation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Predicted NMR Data for this compound (in DMSO-d₆)
| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 11.0 - 12.0 | Broad Singlet | -OH |
| 7.8 - 8.0 | Singlet | Pyrazine-H | |
| ¹³C NMR | 155 - 160 | - | C-OH |
| 140 - 145 | - | C-Br | |
| 130 - 135 | - | C-Cl | |
| 125 - 130 | - | C-H |
Note: These are predicted values and may vary slightly in an experimental setting.[8][9][10][11]
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Employ a soft ionization technique such as Electrospray Ionization (ESI) to obtain the molecular ion peak.
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and the characteristic isotopic pattern of bromine and chlorine.[12][13][14][15][16]
Predicted Mass Spectrometry Data
-
Molecular Formula: C₄H₂BrClN₂O
-
Monoisotopic Mass: 207.90 g/mol
-
Expected Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 isotopic pattern.
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary method for assessing the purity of a reference standard and for identifying and quantifying any organic impurities.[17][18][19]
Experimental Protocol: HPLC Method Development and Validation
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (with a suitable modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended for initial screening.
-
Detection: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths and to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[20][21][22][23]
Hypothetical HPLC Purity Data
| Parameter | Result |
| Purity by Area % | > 99.8% |
| Related Impurities | < 0.1% |
| Unspecified Impurities | < 0.05% |
3.2.2. Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, including its melting point, thermal stability, and the presence of residual solvents or water.[24][25][26][27]
Experimental Protocol: Thermal Analysis
-
DSC: Heat a small, accurately weighed sample in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
TGA: Heat a small, accurately weighed sample in an open pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
Interpretation of Thermal Analysis Data
-
DSC: A sharp endothermic peak in the DSC thermogram indicates a high degree of crystalline purity and a well-defined melting point.
-
TGA: The TGA curve should show minimal weight loss before the decomposition temperature, indicating the absence of significant amounts of volatile impurities or water.
Assay (Potency) Determination
Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the absolute purity (assay) of a reference standard without the need for a specific reference standard of the same compound.[28][29][30][31][32]
Experimental Protocol: qNMR Assay
-
Internal Standard Selection: Choose a suitable, certified internal standard that has a simple NMR spectrum with peaks that do not overlap with the analyte, is stable, and is soluble in the same deuterated solvent (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound and the internal standard into the same vial and dissolve in a known volume of a suitable deuterated solvent.
-
¹H qNMR Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 of the signals of interest).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The assay is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Hypothetical qNMR Assay Result
| Parameter | Result |
| Assay (as is) | 99.9% |
Comparison and Qualification of the Reference Standard
The qualification of the in-house material as a primary reference standard is based on the collective evidence from the comprehensive analytical characterization. The results should be compared against pre-defined acceptance criteria for a high-purity standard.
Comparison of Analytical Data Against Acceptance Criteria
| Analytical Technique | Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| NMR | Structural Confirmation | Spectrum consistent with proposed structure | Conforms | Identity Confirmed |
| MS | Molecular Weight & Isotopic Pattern | Conforms to theoretical values | Conforms | Identity Confirmed |
| HPLC | Purity | ≥ 99.5% | 99.85% | Meets Purity Requirement |
| Individual Impurity | ≤ 0.15% | < 0.10% | Meets Impurity Limits | |
| DSC | Melting Point | Sharp, single endotherm | Sharp peak at 210-212 °C | High Crystalline Purity |
| TGA | Weight Loss before Decomposition | ≤ 0.2% | 0.05% | No significant volatiles |
| qNMR | Assay | 99.0% - 101.0% | 99.9% | Meets Assay Requirement |
Potential Impurities and Degradation Products
A thorough understanding of potential impurities is crucial for developing a robust analytical method and ensuring the quality of the reference standard.[1][2][33][34][35]
Potential Process-Related Impurities:
-
Starting materials and reagents: Unreacted precursors or excess halogenating agents.
-
By-products: Isomeric products or over-halogenated species.
Potential Degradation Products:
Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be conducted to identify potential degradation products.[36][37][38] Halogenated pyrazines may be susceptible to hydrolysis or dehalogenation under certain conditions.
Visualizations
Analytical Workflow for Reference Standard Qualification
Caption: Workflow for the synthesis, characterization, and qualification of the reference standard.
Comparison Framework for Reference Standard Qualification
Caption: Framework for comparing the in-house standard against key qualification criteria.
Conclusion
The development of a robust analytical reference standard for this compound is a critical undertaking that requires a systematic and scientifically sound approach. By following the comprehensive workflow outlined in this guide, from synthesis and purification to multi-technique analytical characterization, researchers and drug development professionals can establish a well-qualified in-house primary reference standard. This will, in turn, ensure the accuracy, reliability, and reproducibility of future analytical work involving this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. scribd.com [scribd.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. welch-us.com [welch-us.com]
- 19. wjpmr.com [wjpmr.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. starodub.nl [starodub.nl]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. torontech.com [torontech.com]
- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 26. iitk.ac.in [iitk.ac.in]
- 27. particletechlabs.com [particletechlabs.com]
- 28. resolvemass.ca [resolvemass.ca]
- 29. Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants — Nanalysis [nanalysis.com]
- 30. asdlib.org [asdlib.org]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. emerypharma.com [emerypharma.com]
- 33. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 34. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 35. Q3A(R2) | PPTX [slideshare.net]
- 36. researchgate.net [researchgate.net]
- 37. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. biomedres.us [biomedres.us]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-chloropyrazin-2-ol
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-6-chloropyrazin-2-ol is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these materials, culminating in their safe and compliant disposal. Improper chemical waste management can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Waste Classification
The cornerstone of any disposal procedure is a thorough understanding of the material's hazards. While specific toxicological data for this compound may be limited, a hazard assessment based on analogous chemical structures is a prudent and necessary first step. Similar halogenated heterocyclic compounds are known irritants and can be harmful if ingested or inhaled.[2][3][4]
Based on this, any waste containing this compound must be treated as hazardous. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify waste accurately to ensure its proper management from "cradle-to-grave".[5]
Table 1: Inferred Hazard Profile and Waste Classification
| Hazard Characteristic | GHS Classification (Anticipated) | Description | Implication for Disposal |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed. | Must not be disposed of via sink or municipal trash. Requires containment in a labeled, sealed container. |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation. | Requires handling with appropriate chemical-resistant gloves. Contaminated PPE must also be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2A (H319) | Causes serious eye irritation. | Mandates the use of safety glasses or a face shield during handling. |
| Specific Target Organ Toxicity | Category 3 (H335) | May cause respiratory irritation. | All handling and preparation for disposal should occur in a well-ventilated area or chemical fume hood. |
This hazard profile dictates that this compound waste cannot be discarded via standard laboratory drains or trash.[2][6] It must enter a designated hazardous chemical waste stream.
The Core Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is critical to ensure safety and compliance. The following protocol outlines the necessary steps from the point of generation to final collection.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Causality: Before handling any waste material, you must protect yourself from potential exposure. The anticipated hazards of skin, eye, and respiratory irritation necessitate a robust barrier.
-
Protocol:
-
Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[3]
-
Wear a standard laboratory coat, fully buttoned.
-
Wear ANSI-rated safety glasses or goggles. A face shield is recommended if there is a risk of splashing.[3]
-
Conduct all waste handling and consolidation within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Step 2: Waste Segregation
Causality: Improperly mixed chemicals can result in violent reactions, generating heat, toxic gases, or fire. Segregation is a fundamental principle of laboratory safety.[1][7]
-
Protocol:
-
Designate a specific hazardous waste container for this compound and its associated contaminated materials (e.g., weigh boats, contaminated wipes).
-
Do NOT mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Based on data from similar compounds, keep this waste stream separate from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[2]
-
-
Step 3: Containerization and Labeling
Causality: Proper containment and labeling prevent spills and ensure that anyone handling the container understands its contents and associated dangers, a key requirement of both OSHA and the EPA.[1][8]
-
Protocol:
-
Select a waste container that is in good condition, free of leaks, and chemically compatible (a high-density polyethylene or glass container is typically appropriate). The container must have a secure, screw-top lid.[1]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
On the label, clearly write:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazard characteristics: "Irritant," "Harmful if Swallowed."
-
The date accumulation started.
-
-
Keep the container closed at all times except when adding waste.[6]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, safe location for the short-term storage of hazardous waste, keeping it secure and away from the immediate work area.[8]
-
Protocol:
-
Place the labeled, closed container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the SAA is in a secondary containment bin or tray to capture any potential leaks.
-
If the waste is flammable, it should be stored in a flammable storage cabinet.[8]
-
Step 5: Arranging for Final Disposal
Causality: Hazardous waste must be disposed of through a licensed and regulated process to ensure environmental protection and legal compliance.
-
Protocol:
-
Once the waste container is full, or if you are approaching the accumulation time limits set by your institution and the EPA, contact your organization's EHS or a contracted professional waste hauler.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all documentation, such as waste tags or manifests, is completed accurately. This maintains the "cradle-to-grave" chain of custody required by the EPA.
-
Emergency Procedures for Spills
Spills are an unfortunate but possible reality. The resulting cleanup materials are also considered hazardous waste.
-
Protocol for Minor Spills (manageable by lab personnel):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (as described in Section 2, Step 1), cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Sweep up the absorbed material carefully, avoiding the creation of dust.[2][3]
-
Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately as "Spill Debris containing this compound."[6]
-
Clean the spill area with soap and water.
-
For any spill that cannot be safely managed by laboratory personnel, evacuate the area and contact your institution's emergency EHS line immediately.[6]
-
Visualization of the Disposal Process
To ensure clarity, the following diagrams illustrate the required workflow and decision-making process for handling this compound waste.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for classifying this compound waste streams.
By implementing this structured and well-documented disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance in your laboratory.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 5-Bromo-6-chloropyrazin-2-ol: Personal Protective Equipment and Operational Protocols
As researchers and scientists in drug development, our work with novel chemical entities like 5-Bromo-6-chloropyrazin-2-ol is foundational to discovery. This halogenated pyrazine derivative, while promising in synthetic chemistry, requires a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides an in-depth, experience-driven framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in established safety principles for handling halogenated heterocyclic compounds. Our objective is to empower you with the knowledge to manage this chemical confidently and safely, transforming procedural steps into a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Compound
-
Skin Corrosion/Irritation (Category 2): Halogenated aromatic compounds are known to cause skin irritation upon contact.[2]
-
Serious Eye Damage/Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation.[2]
-
Acute Toxicity (Oral, Category 4): The compound is presumed to be harmful if swallowed.[1][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]
Furthermore, pyrazine derivatives as a class are often volatile and recognized as respiratory irritants.[4] During combustion, halogenated compounds can also produce highly toxic gases such as hydrogen chloride and hydrogen bromide.[5] Therefore, our safety protocols must be built around preventing skin and eye contact, avoiding inhalation of dust, and managing waste streams appropriately.
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential. The selection of each component is deliberate, designed to create a barrier between you and the chemical, tailored to the specific risks it presents.
| Protection Type | Specification | Justification & Rationale |
| Eye and Face | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn in conjunction with a full-face shield.[1][6] | Protects against accidental splashes of solutions and airborne dust particles. A face shield offers a secondary, broader barrier, protecting the entire face from contact. |
| Skin and Body | A long-sleeved laboratory coat, supplemented with a chemical-resistant apron. Wear closed-toe shoes.[7][8] | A lab coat provides a basic barrier. A chemical-resistant apron is crucial when handling concentrates or significant quantities, protecting against spills and splashes that could saturate clothing.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[9] | Hands are at the highest risk of exposure.[8] Always inspect gloves for tears or degradation before use. Employ the proper removal technique to avoid contaminating your skin. Dispose of gloves immediately after handling the compound. |
| Respiratory | Primary: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[10] Secondary: For spill cleanup or if a fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor and particulate (P95 or P100) cartridges is required.[1][11] | The fume hood is the most critical engineering control to prevent inhalation of dust and vapors. A respirator provides essential protection in off-normal situations or emergencies. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the essential steps from preparation to cleanup.
Experimental Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Detailed Methodology
-
Preparation:
-
Before beginning, ensure the chemical fume hood is operational and the work area is clear of clutter.[10]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in the table above.
-
-
Handling (inside the chemical fume hood):
-
Cleanup and Decontamination:
-
All glassware that has come into contact with the compound must be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect this solvent rinsate in a designated, clearly labeled container for halogenated organic waste.[10]
-
Wipe down the surfaces of the fume hood.
-
Remove PPE, being careful to avoid contaminating yourself, and dispose of single-use items like gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.[2]
-
Emergency and Disposal Plans
Accidental Release Measures (Spill Protocol)
-
Alert & Evacuate: Immediately alert colleagues in the area. If the spill is large or outside of a containment area, evacuate personnel to a safe location.[1]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to its maximum capacity.
-
Contain & Clean:
-
For a solid spill , do not use a dry brush and pan, as this can create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the mixture without creating dust and place it in a sealed, labeled container for hazardous waste.[1][9]
-
For a solution spill , absorb with an inert material and collect it into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
Proper segregation of chemical waste is a legal and ethical necessity to protect our environment.
-
Halogenated Waste Stream: All solid this compound, contaminated materials (like gloves or weigh boats), and solvent rinsates must be disposed of in a designated hazardous waste container for halogenated organic compounds .[10]
-
Labeling: The waste container must be kept closed and be clearly labeled with "Hazardous Waste" and a full list of its contents.
-
Disposal: Follow all institutional and local regulations for the disposal of professional chemical waste. Do not let the product enter drains.[1]
By integrating these expert-validated protocols and safety measures into your daily laboratory practice, you build a foundation of trust in your procedures and ensure a safe environment for discovery.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
